2-Amino-2-(3-chlorophenyl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154922. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(3-chlorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOUENCSVMAGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29884-14-8, 7292-71-9 | |
| Record name | NSC154922 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-2-(3-chlorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-(3-chlorophenyl)acetic acid
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-2-(3-chlorophenyl)acetic acid, tailored for researchers, scientists, and drug development professionals. The document details the compound's identifiers, physicochemical characteristics, and provides insights into its synthesis, purification, and analytical methods. Furthermore, it explores potential biological activities based on structurally related compounds.
Compound Identification and Physicochemical Properties
This compound is a non-proteinogenic amino acid that exists as a racemic mixture and as individual enantiomers. It is a valuable chiral building block in the synthesis of pharmaceuticals.[1]
Table 1: Compound Identifiers
| Identifier | Racemic (DL) | (S)-Enantiomer | (R)-Enantiomer |
| IUPAC Name | This compound | (2S)-2-Amino-2-(3-chlorophenyl)acetic acid | (2R)-2-Amino-2-(3-chlorophenyl)acetic acid |
| CAS Number | 7292-71-9[2][3] | 119565-00-3[1][4] | 37085-27-1 (as HCl salt)[5] |
| Molecular Formula | C₈H₈ClNO₂[2][3] | C₈H₈ClNO₂[1][4] | C₈H₉Cl₂NO₂ (HCl salt)[5] |
| Synonyms | DL-(3-Chlorophenyl)glycine, Amino-(3-chloro-phenyl)-acetic acid | L-(3-Chlorophenyl)glycine | D-(3-Chlorophenyl)glycine |
Table 2: Physicochemical Data
| Property | Value | Remarks |
| Molecular Weight | 185.61 g/mol [2][3] | For the free acid |
| Melting Point | Data not available | |
| Boiling Point | 316.9 °C at 760 mmHg | For the racemic mixture |
| Solubility | Data not available | Experimental data on aqueous and organic solvent solubility is limited. |
| pKa | Data not available | Experimental determination is recommended for accurate values. |
| LogP (XLogP3-AA) | -1.1[1][2] | Computed value, indicating a relatively hydrophilic nature. |
Experimental Protocols
Synthesis: Strecker Amino Acid Synthesis
The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.[6][7] For this compound, the synthesis would proceed from 3-chlorobenzaldehyde.
Reaction Scheme:
References
- 1. a2bchem.com [a2bchem.com]
- 2. This compound | C8H8ClNO2 | CID 290730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 7292-71-9 | Amino-(3-chloro-phenyl)-acetic acid - Synblock [synblock.com]
- 4. appchemical.com [appchemical.com]
- 5. chemscene.com [chemscene.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
An In-depth Technical Guide to the Synthesis of (S)-2-Amino-2-(3-chlorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Amino-2-(3-chlorophenyl)acetic acid, a non-proteinogenic α-amino acid, is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its stereochemistry is crucial for the biological activity and efficacy of the final products. This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound in high enantiomeric purity, including asymmetric synthesis, resolution of racemic mixtures, and chemoenzymatic methods. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate practical application in a research and development setting.
Synthesis of Racemic 2-Amino-2-(3-chlorophenyl)acetic Acid
The initial step in many synthetic strategies is the preparation of the racemic mixture of this compound. Two classical methods for this are the Strecker synthesis and the Bucherer-Bergs reaction, both of which utilize 3-chlorobenzaldehyde (B42229) as a readily available starting material.
Strecker Synthesis
The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Reaction Scheme:
Caption: Strecker synthesis of racemic this compound.
Experimental Protocol (Adapted from general Strecker synthesis procedures):
-
Formation of the α-aminonitrile:
-
In a well-ventilated fume hood, a solution of ammonium (B1175870) chloride (1.1 eq) in water is prepared.
-
3-Chlorobenzaldehyde (1.0 eq) is added to the solution, followed by the addition of a solution of potassium cyanide (1.1 eq) in water, while maintaining the temperature at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The resulting α-aminonitrile can be extracted with an organic solvent (e.g., ethyl acetate) and the solvent evaporated under reduced pressure.
-
-
Hydrolysis of the α-aminonitrile:
-
The crude α-aminonitrile is treated with a strong acid, such as 6 M hydrochloric acid.
-
The mixture is heated at reflux for 4-6 hours.
-
After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried.
-
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another multicomponent reaction that produces a hydantoin (B18101) intermediate from an aldehyde or ketone, which is then hydrolyzed to the amino acid.
Reaction Scheme:
Caption: Bucherer-Bergs synthesis of racemic this compound.
Experimental Protocol (Adapted from general Bucherer-Bergs reaction procedures):
-
Hydantoin Formation:
-
A mixture of 3-chlorobenzaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a mixture of ethanol (B145695) and water is heated in a sealed vessel at 60-80 °C for 12-24 hours.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 5-(3-chlorophenyl)hydantoin.
-
The solid is collected by filtration, washed with water, and dried.
-
-
Hydantoin Hydrolysis:
-
The hydantoin is hydrolyzed by heating with a strong base (e.g., 25% NaOH solution) or a strong acid (e.g., 6 M H₂SO₄) at reflux for 12-24 hours.
-
The reaction mixture is then cooled and neutralized to the isoelectric point of the amino acid to precipitate the product.
-
The racemic this compound is collected by filtration, washed, and dried.
-
Enantioselective Synthesis and Resolution Methods
To obtain the desired (S)-enantiomer, either an asymmetric synthesis approach or a resolution of the racemic mixture is required.
Asymmetric Strecker Synthesis
This method introduces a chiral auxiliary to the Strecker reaction to induce diastereoselectivity, leading to the preferential formation of one enantiomer.
Reaction Scheme:
Caption: Asymmetric Strecker synthesis workflow.
Experimental Protocol (Conceptual, based on similar transformations):
-
Diastereoselective α-Aminonitrile Synthesis:
-
To a solution of (S)-(-)-α-methylbenzylamine (1.0 eq) in methanol (B129727), 3-chlorobenzaldehyde (1.0 eq) is added, and the mixture is stirred to form the corresponding imine.
-
Trimethylsilyl cyanide (1.2 eq) is then added dropwise at 0 °C.
-
The reaction is stirred at room temperature until completion (monitored by TLC or HPLC).
-
The resulting diastereomeric α-aminonitriles can be separated by chromatography or crystallization.
-
-
Hydrolysis and Chiral Auxiliary Removal:
-
The desired diastereomer is hydrolyzed with 6 M HCl at reflux. This step also cleaves the chiral auxiliary.
-
After hydrolysis, the reaction mixture is worked up as described in the racemic Strecker synthesis to isolate the (S)-2-amino-2-(3-chlorophenyl)acetic acid.
-
| Parameter | Value | Reference |
| Starting Material | 3-Chlorobenzaldehyde | General |
| Chiral Auxiliary | (S)-(-)-α-Methylbenzylamine | General |
| Cyanide Source | Trimethylsilyl cyanide | General |
| Diastereomeric Ratio | Typically >90:10 | General |
| Overall Yield | 60-80% | Estimated |
| Enantiomeric Excess | >98% ee | Estimated |
Resolution of Racemic this compound
Resolution involves separating the enantiomers of the racemic mixture. This can be achieved through classical chemical resolution or enzymatic kinetic resolution.
This method relies on the formation of diastereomeric salts with a chiral acid or base, which can be separated by fractional crystallization due to their different solubilities.
Workflow:
Caption: Classical resolution of a racemic amino acid.
Experimental Protocol (Adapted from resolution of 2-chlorophenylglycine):
-
Diastereomeric Salt Formation:
-
Racemic this compound (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethanol-water mixture).
-
A solution of the chiral resolving agent, such as L-(+)-tartaric acid (0.5 eq), in the same solvent is added.
-
The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation and Liberation of the Enantiomer:
-
The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.
-
The purified diastereomeric salt is then dissolved in water, and the pH is adjusted to the isoelectric point of the amino acid with a base (e.g., NaOH or NH₄OH) to precipitate the enantiomerically pure (S)-2-amino-2-(3-chlorophenyl)acetic acid.
-
The product is collected by filtration, washed with cold water, and dried.
-
| Parameter | Value | Reference |
| Resolving Agent | L-(+)-Tartaric Acid or D-(-)-Tartaric Acid | General |
| Solvent | Methanol, Ethanol/Water | General |
| Theoretical Yield | < 50% per cycle | Principle |
| Enantiomeric Excess | >99% ee after recrystallization | Achievable |
This highly selective method utilizes an enzyme to catalyze a reaction on only one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer. A common approach is the hydrolysis of an N-acyl derivative.
Workflow:
Caption: Enzymatic kinetic resolution of an N-acyl amino acid.
Experimental Protocol (Conceptual, based on similar resolutions):
-
Synthesis of Racemic N-Acetyl-2-amino-2-(3-chlorophenyl)acetic acid:
-
Racemic this compound is N-acetylated using acetic anhydride (B1165640) in a suitable solvent under basic conditions.
-
-
Enzymatic Hydrolysis:
-
The racemic N-acetyl derivative is dissolved in a buffered aqueous solution (pH 7-8).
-
An acylase enzyme (e.g., from Aspergillus oryzae) is added, and the mixture is incubated at a controlled temperature (e.g., 37 °C).
-
The reaction progress is monitored by measuring the release of the free amino acid.
-
-
Separation:
-
Once approximately 50% conversion is reached, the reaction is stopped.
-
The mixture is acidified, and the unreacted (R)-N-acetyl-2-amino-2-(3-chlorophenyl)acetic acid is extracted with an organic solvent.
-
The aqueous layer, containing the (S)-2-amino-2-(3-chlorophenyl)acetic acid, is then neutralized to its isoelectric point to precipitate the product.
-
| Parameter | Value | Reference |
| Enzyme | Acylase (e.g., from Aspergillus oryzae) | General |
| Substrate | (±)-N-Acetyl-2-amino-2-(3-chlorophenyl)acetic acid | General |
| pH | 7.0 - 8.0 | General |
| Temperature | 30 - 40 °C | General |
| Theoretical Yield | < 50% | Principle |
| Enantiomeric Excess | >99% ee | Achievable |
Chemoenzymatic Synthesis
This approach combines chemical synthesis with an enzymatic step to achieve high enantioselectivity. A common strategy is the enzymatic reductive amination of a prochiral α-keto acid.
Workflow:
Caption: Chemoenzymatic synthesis via reductive amination.
Experimental Protocol (Conceptual, based on synthesis of 2-chlorophenylglycine):
-
Synthesis of 2-Oxo-2-(3-chlorophenyl)acetic acid:
-
The α-keto acid can be prepared by oxidation of 3-chloro-α-methylstyrene or other suitable precursors.
-
-
Enzymatic Reductive Amination:
-
In a buffered aqueous solution, 2-oxo-2-(3-chlorophenyl)acetic acid, an ammonium source (e.g., ammonium chloride), and a cofactor (NADH or NADPH) are combined.
-
An amino acid dehydrogenase (e.g., leucine (B10760876) dehydrogenase or phenylalanine dehydrogenase) and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose) are added.
-
The reaction is incubated at a controlled temperature and pH until completion.
-
The product is isolated by adjusting the pH to its isoelectric point, followed by filtration.
-
| Parameter | Value | Reference |
| Enzyme | Leucine Dehydrogenase / Phenylalanine Dehydrogenase | General |
| Substrate | 2-Oxo-2-(3-chlorophenyl)acetic acid | General |
| Cofactor | NADH/NADPH | General |
| Cofactor Regeneration | Glucose Dehydrogenase / Glucose | General |
| Yield | >90% | Achievable |
| Enantiomeric Excess | >99% ee | Achievable |
Conclusion
The synthesis of enantiomerically pure (S)-2-amino-2-(3-chlorophenyl)acetic acid can be accomplished through several effective routes. The choice of a particular method will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the available equipment and expertise. For laboratory-scale synthesis, asymmetric Strecker synthesis or classical resolution can be viable options. For larger-scale and more sustainable manufacturing, chemoenzymatic and enzymatic resolution methods offer significant advantages in terms of efficiency, selectivity, and environmental impact. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic strategy for their specific needs.
Technical Guide: (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride. This compound is a chiral amino acid derivative of interest in synthetic and medicinal chemistry.
Physicochemical Properties
(R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride is a synthetic amino acid derivative.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 37085-27-1 | ChemScene[3], AbacipharmTech[4] |
| Molecular Formula | C₈H₉Cl₂NO₂ | ChemScene[3] |
| Molecular Weight | 222.07 g/mol | ChemScene[3] |
| Purity | ≥98% | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | ChemScene[3] |
| logP | 1.8462 | ChemScene[3] |
| Hydrogen Bond Donors | 2 | ChemScene[3] |
| Hydrogen Bond Acceptors | 2 | ChemScene[3] |
| Rotatable Bonds | 2 | ChemScene[3] |
| Storage Conditions | 4°C, sealed storage, away from moisture | ChemScene[3] |
Synthesis and Application
(R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride serves as a valuable chiral building block in organic synthesis, particularly in peptide chemistry.[1][2] It is often used as a synthetic intermediate for the preparation of more complex molecules, including protected amino acids (e.g., with Fmoc or Boc groups) for peptide synthesis.[1]
General Synthetic Workflow
Potential Biological Activity and Mechanism of Action
The biological activities of (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride are not extensively documented. However, related chlorophenyl amino acid derivatives have been investigated for various therapeutic applications, including as antimicrobial and anti-inflammatory agents.[1] Additionally, some derivatives have been studied for their effects on the central nervous system and their role in neurotransmission.[5]
A structurally related compound, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated anticancer properties by targeting the PI3K/AKT signaling pathway through miRNA modulation.[6] This suggests a potential, though unconfirmed, mechanism of action for (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride.
Hypothetical Signaling Pathway Involvement
The PI3K/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.
Experimental Protocols
Detailed experimental protocols for this specific compound are not widely published. However, standard analytical techniques would be employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons and their connectivity.
-
¹³C NMR: To identify the carbon framework of the molecule.
Infrared (IR) Spectroscopy:
-
To identify characteristic functional groups such as the carboxylic acid (O-H and C=O stretches) and the amine (N-H stretch).
Mass Spectrometry (MS):
-
To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Chiral High-Performance Liquid Chromatography (HPLC):
-
To determine the enantiomeric purity of the (R)-enantiomer.
Conclusion
(R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride is a chiral synthetic amino acid with potential applications as a building block in medicinal chemistry. While its specific biological activities are not well-defined, the activities of structurally related compounds suggest that it may possess interesting pharmacological properties worth further investigation. Standard analytical methods are used for its characterization and quality control.
References
A Technical Guide to 2-Amino-2-(3-chlorophenyl)acetic Acid: A Versatile Scaffold for Therapeutic Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic, chiral α-amino acid that serves as a valuable and versatile building block in medicinal chemistry. While direct therapeutic applications of the core molecule are not extensively documented in peer-reviewed literature, its structural motif is a key component in a variety of biologically active compounds. This technical guide explores the potential therapeutic applications of this compound by examining the biological activities of its derivatives and structural isomers. It provides an overview of its synthesis, discusses its potential in developing antimicrobial and anti-inflammatory agents, and presents detailed experimental protocols for its biological evaluation. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge to leverage this compound as a scaffold in novel drug discovery programs.
Introduction
The development of novel therapeutics often relies on the innovative use of versatile chemical scaffolds that can be readily modified to optimize biological activity, selectivity, and pharmacokinetic properties. This compound, a derivative of glycine, represents one such scaffold. Its structure, featuring a chiral center, an aromatic ring with an electron-withdrawing chlorine atom at the meta position, and reactive amino and carboxylic acid functional groups, makes it an attractive starting point for the synthesis of diverse compound libraries.
Although research into the direct biological effects of this compound is limited, studies on its derivatives and isomers suggest that this chemical class holds significant promise in several therapeutic areas, notably in the development of antimicrobial and anti-inflammatory drugs. This guide will synthesize the available information on these related compounds to highlight the potential of the core scaffold and provide practical methodologies for its investigation.
Synthesis of the Core Scaffold
The synthesis of α-aryl-α-amino acids like this compound can be achieved through various methods. The Strecker synthesis is a classic and efficient one-pot, three-component reaction that is well-suited for this purpose.[1]
Representative Experimental Protocol: Strecker Synthesis
This protocol describes a general procedure for the synthesis of an α-amino acid from an aldehyde, which can be adapted for this compound starting from 3-chlorobenzaldehyde (B42229).[1][2][3]
Step 1: Formation of the α-Aminonitrile
-
In a well-ventilated fume hood, dissolve 3-chlorobenzaldehyde (1 equivalent) in methanol.
-
To this solution, add an aqueous solution of ammonium (B1175870) chloride (1.1 equivalents) followed by an aqueous solution of sodium cyanide (1.1 equivalents) dropwise at 0-5°C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to the α-Amino Acid
-
The crude α-aminonitrile from Step 1 is suspended in a strong acid, typically 6 M hydrochloric acid.
-
The mixture is heated to reflux (approximately 100-110°C) for 6-12 hours until the hydrolysis is complete (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is washed with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
The aqueous layer is then concentrated under reduced pressure. The pH of the residue is carefully adjusted to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., ammonium hydroxide (B78521) or sodium hydroxide), which causes the amino acid to precipitate.
-
The solid product is collected by filtration, washed with cold water and ethanol, and then dried under vacuum to yield this compound.
Potential Therapeutic Applications
While data on the specific therapeutic activity of this compound is lacking, the biological profiles of its derivatives and isomers provide strong rationale for its investigation as a scaffold for new therapeutic agents.
Antimicrobial Potential
The chlorophenyl moiety is a common feature in many antimicrobial compounds. Research on derivatives of chlorophenyl acetic acids and related structures has demonstrated notable antibacterial and antifungal activity, suggesting that this compound could serve as a valuable precursor for novel anti-infective agents.[4]
For example, studies on N-{2-(4-chlorophenyl)acetyl} amino alcohols, which share a similar chlorophenyl-acetyl core, have shown moderate to good activity against various bacterial and fungal strains. This indicates that derivatization of the amino and carboxylic acid groups of the core scaffold could lead to compounds with significant antimicrobial properties.
Anti-inflammatory Potential
Chronic inflammation is a key pathological feature of numerous diseases. The development of new anti-inflammatory drugs with improved safety profiles is a major goal of pharmaceutical research. Several studies on compounds structurally related to this compound have demonstrated significant anti-inflammatory effects.
One study on a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, showed potent anti-inflammatory activity in a carrageenan-induced paw edema model.[5][6] The compound was found to significantly reduce paw edema and suppress the pro-inflammatory cytokine TNF-α.[5][6] Another study on phenoxy acetic acid derivatives also reported significant inhibition of paw edema and reduction of TNF-α and PGE2 levels.[7] These findings suggest that the chlorophenylacetic acid backbone is a promising scaffold for the development of novel anti-inflammatory agents.
Data Presentation: Biological Activity of Related Compounds
The following tables summarize quantitative data from studies on structural isomers and derivatives of this compound. It is critical to note that this data is presented for illustrative purposes to highlight the potential of the chemical class, and does not represent data for this compound itself .
Table 1: In Vitro Enzyme Inhibition by a Structural Isomer (Data for 2-[(3-chlorophenyl)amino]acetic acid)
| Enzyme Target | Inhibition Type | IC₅₀ (μM) | Mechanism Notes |
| Glutamate decarboxylase | Non-competitive | 12.4 | Binds to an allosteric site |
| Cytochrome P450 2D6 | Competitive | 8.7 | Structural mimic of the native substrate |
| Monoamine oxidase A | Mixed | 15.2 | Forms a stable Schiff base with the cofactor |
Disclaimer: The data in this table is for the structural isomer 2-[(3-chlorophenyl)amino]acetic acid, where the amino group is attached to the nitrogen atom of the linker, not the alpha-carbon. This data is from a single, non-peer-reviewed source and should be interpreted with caution.[4]
Table 2: In Vivo Anti-inflammatory Activity of Phenyl Acetic Acid Derivatives (Data from Carrageenan-Induced Paw Edema Model in Rats)
| Compound/Drug | Chemical Class | Paw Edema Inhibition (%) | TNF-α Reduction (%) | PGE-2 Reduction (%) | Reference |
| Compound 5f | Phenoxy Acetic Acid Derivative | 63.35 | 61.04 | 60.58 | [7] |
| Compound 7b | Phenoxy Acetic Acid Derivative | 46.51 | 64.88 | 57.07 | [7] |
| Celecoxib | Selective COX-2 Inhibitor | - | 63.52 | 60.16 | [7] |
| Mefenamic Acid | Non-Selective NSAID | - | 60.09 | 59.37 | [7] |
Key Experimental Protocols
To facilitate the exploration of this compound and its derivatives, this section provides detailed, generalized protocols for assessing antimicrobial and anti-inflammatory activity.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the antimicrobial susceptibility of a test compound, based on CLSI guidelines.[8][9][10]
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution (e.g., 1280 µg/mL) in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
2. Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
3. Assay Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control well).
-
Include a positive control (inoculum, no compound) and a negative/sterility control (media only).
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Protocol for Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.[11][12][13]
1. Animals and Housing:
-
Use male Wistar rats (150-200g).
-
House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle, with free access to food and water.
-
Acclimatize animals for at least one week before the experiment.
2. Experimental Groups:
-
Group I (Vehicle Control): Administered vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Test Compound): Administered this compound derivative at various doses (e.g., 10, 20, 40 mg/kg, p.o.).
-
Group III (Reference Drug): Administered a standard NSAID (e.g., Diclofenac, 25 mg/kg, p.o.).
3. Assay Procedure:
-
Fast animals overnight before the experiment.
-
Administer the vehicle, test compound, or reference drug orally (p.o.) or intraperitoneally (i.p.).
-
One hour after administration, measure the initial volume of the right hind paw (V₀) using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ).
4. Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Analyze data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test).
Visualizations
The following diagrams illustrate the synthetic utility of the core scaffold and a typical experimental workflow.
Caption: Synthetic utility of this compound as a scaffold.
Caption: Experimental workflow for discovery of therapeutic leads.
Conclusion
This compound is a promising and synthetically accessible scaffold for the development of novel therapeutic agents. While the compound itself has not been extensively studied for its biological activities, the significant antimicrobial and anti-inflammatory properties of its derivatives and isomers strongly support its potential in drug discovery. By utilizing the synthetic and experimental protocols outlined in this guide, researchers can effectively explore the chemical space around this core structure to identify and optimize new lead compounds for a range of therapeutic applications. Further investigation into the direct biological effects of this compound and the synthesis of novel derivative libraries is warranted.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 4. 2-[(3-chlorophenyl)amino]acetic Acid | 10242-05-4 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
2-Amino-2-(3-chlorophenyl)acetic Acid: A Comprehensive Technical Guide for its Application as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2-(3-chlorophenyl)acetic acid, a non-proteinogenic amino acid, has emerged as a crucial chiral building block in modern synthetic organic chemistry. Its unique structural features, particularly the presence of a stereocenter directly attached to both an aromatic ring and a carboxylic acid moiety, make it a valuable precursor for the synthesis of a diverse range of complex chiral molecules. This technical guide provides an in-depth overview of the synthesis of racemic this compound, detailed methodologies for its chiral resolution, and its application in the synthesis of pharmacologically active compounds, with a particular focus on Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors.
Introduction
Chiral α-amino acids and their derivatives are fundamental components in the development of pharmaceuticals, agrochemicals, and other biologically active compounds.[1][2] The specific stereochemistry of these molecules is often critical for their biological activity and therapeutic efficacy. This compound, with its chiral center at the α-carbon, exists as a pair of enantiomers, (R)- and (S)-2-amino-2-(3-chlorophenyl)acetic acid. The separation and isolation of these enantiomers in high purity are essential for their use as chiral building blocks in asymmetric synthesis. This guide will detail the common synthetic routes to the racemic mixture and provide comprehensive protocols for its resolution into single enantiomers.
Synthesis of Racemic this compound
The preparation of racemic this compound can be achieved through several classical methods for amino acid synthesis. The most common and industrially scalable routes are the Strecker synthesis and the Bucherer-Bergs reaction.
Strecker Synthesis
The Strecker synthesis is a three-component reaction involving an aldehyde (3-chlorobenzaldehyde), a source of ammonia (B1221849) (e.g., ammonium (B1175870) chloride), and a cyanide source (e.g., potassium cyanide).[3][4] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding α-amino acid.[5]
Experimental Protocol: Strecker Synthesis of this compound
-
Formation of the α-aminonitrile:
-
In a well-ventilated fume hood, a solution of 3-chlorobenzaldehyde (B42229) (1 molar equivalent) in a suitable solvent such as methanol (B129727) is prepared.
-
To this solution, ammonium chloride (1.1 molar equivalents) and potassium cyanide (1.1 molar equivalents) dissolved in water are added portion-wise, maintaining the temperature below 20°C with an ice bath.
-
The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-amino-α-(3-chlorophenyl)acetonitrile.
-
-
Hydrolysis of the α-aminonitrile:
-
The crude α-aminonitrile is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, the nitrile is heated under reflux with a strong acid such as 6M hydrochloric acid for several hours.
-
After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid (typically around pH 5-6) to precipitate the crude this compound.
-
The precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another multicomponent reaction that produces a hydantoin (B18101) intermediate from an aldehyde or ketone, potassium cyanide, and ammonium carbonate.[6] This hydantoin is then hydrolyzed to the desired amino acid.
Experimental Protocol: Bucherer-Bergs Synthesis of this compound
-
Synthesis of 5-(3-chlorophenyl)hydantoin:
-
In a pressure vessel, 3-chlorobenzaldehyde (1 molar equivalent), potassium cyanide (1.5 molar equivalents), and ammonium carbonate (3 molar equivalents) are mixed in a solvent mixture of ethanol (B145695) and water.
-
The vessel is sealed and heated to 60-80°C for several hours.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 5-(3-chlorophenyl)hydantoin.
-
The solid is collected by filtration, washed with water, and dried.
-
-
Hydrolysis of 5-(3-chlorophenyl)hydantoin:
-
The hydantoin is hydrolyzed by heating with a strong base (e.g., 20-40% sodium hydroxide (B78521) solution) or a strong acid (e.g., 6M hydrochloric acid) under reflux for an extended period.[7]
-
After hydrolysis is complete, the reaction mixture is cooled and neutralized to the isoelectric point to precipitate the racemic this compound.
-
The product is isolated and purified as described in the Strecker synthesis protocol.
-
| Synthesis Method | Key Reagents | Intermediate | Typical Yield (Overall) |
| Strecker Synthesis | 3-chlorobenzaldehyde, NH₄Cl, KCN | α-aminonitrile | 60-75% |
| Bucherer-Bergs Reaction | 3-chlorobenzaldehyde, KCN, (NH₄)₂CO₃ | Hydantoin | 55-70% |
Chiral Resolution of Racemic this compound
The separation of the racemic mixture into its constituent enantiomers is a critical step in the utilization of this compound as a chiral building block. Several methods can be employed, including classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.
Diastereomeric Salt Resolution with a Chiral Resolving Agent
This classical method involves the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[8] These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.[9] Common resolving agents for amino acids include chiral acids like tartaric acid and mandelic acid.[10][11]
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
-
Formation of Diastereomeric Salts:
-
Racemic this compound (1 molar equivalent) is dissolved in a suitable solvent, such as a mixture of methanol and acetone (B3395972) (e.g., 4:5 v/v).[10]
-
A solution of L-(+)-tartaric acid (0.5-1.2 molar equivalents) in the same solvent system is added to the amino acid solution.[10] The optimal stoichiometry should be determined empirically.
-
The mixture is stirred, and the less soluble diastereomeric salt will preferentially crystallize out of the solution. The crystallization process can be aided by slow cooling and seeding with a small crystal of the desired diastereomeric salt.
-
-
Isolation of the Enantiomer:
-
The crystalline diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.
-
The purified salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free amino acid.
-
The enantiomerically enriched this compound is then isolated by adjusting the pH to its isoelectric point, followed by filtration and drying.
-
The enantiomeric excess (e.e.) of the product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
-
| Resolving Agent | Solvent System | Recovered Enantiomer | Typical Enantiomeric Excess (e.e.) after one crystallization |
| L-(+)-Tartaric Acid | Methanol/Acetone | (S)- or (R)-enantiomer (depends on which salt is less soluble) | >90% |
| (R)-(-)-Mandelic Acid | Ethanol/Water | (S)- or (R)-enantiomer | >90% |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical resolution methods. This technique utilizes an enzyme that stereoselectively catalyzes a reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the resolution of amino acids, acylases are commonly employed to selectively hydrolyze the N-acyl derivative of one enantiomer.[12][13]
Experimental Protocol: Enzymatic Resolution using Acylase
-
N-Acetylation of the Racemic Amino Acid:
-
Racemic this compound is first converted to its N-acetyl derivative. This is typically achieved by reacting the amino acid with acetic anhydride (B1165640) under basic conditions (e.g., in the presence of sodium hydroxide).
-
The N-acetylated product is then isolated by acidification and extraction.
-
-
Enzymatic Hydrolysis:
-
The racemic N-acetyl-2-amino-2-(3-chlorophenyl)acetic acid is dissolved in a buffered aqueous solution (typically pH 7-8).
-
An acylase enzyme, such as porcine kidney acylase I, is added to the solution.[12] The enzyme may be used in its free form or immobilized on a solid support for easier recovery and reuse.
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a period sufficient to achieve approximately 50% hydrolysis. The progress of the reaction can be monitored by measuring the amount of released acetic acid or by chiral HPLC analysis of the amino acid.
-
-
Separation of the Enantiomers:
-
Upon reaching the desired conversion, the reaction is stopped, typically by adjusting the pH or by removing the enzyme (if immobilized).
-
The resulting mixture contains the unreacted N-acetyl-(R)-amino acid and the free (S)-amino acid (assuming the acylase is L-selective).
-
The free amino acid can be separated from the acetylated amino acid based on differences in their solubility at different pH values. For example, acidification of the mixture will precipitate the less soluble N-acetylated amino acid, which can be removed by filtration.
-
The free amino acid in the filtrate can then be isolated by adjusting the pH to its isoelectric point.
-
The isolated N-acetylated enantiomer can be hydrolyzed by chemical means (acidic or basic hydrolysis) to obtain the other enantiomer of the amino acid.
-
| Enzyme | Substrate | Products | Typical Enantiomeric Excess (e.e.) |
| Porcine Kidney Acylase I | N-acetyl-(±)-2-amino-2-(3-chlorophenyl)acetic acid | (S)-2-amino-2-(3-chlorophenyl)acetic acid and N-acetyl-(R)-2-amino-2-(3-chlorophenyl)acetic acid | >98% |
Application in Drug Development: Synthesis of HIF Prolyl Hydroxylase Inhibitors
The enantiomerically pure forms of this compound are valuable intermediates in the synthesis of various pharmaceuticals. A notable application is in the preparation of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors, such as Vadadustat.[14][15] These inhibitors are being developed for the treatment of anemia associated with chronic kidney disease.
The mechanism of action of these inhibitors involves the stabilization of HIF-α. Under normoxic (normal oxygen) conditions, HIF-α is hydroxylated by prolyl hydroxylases (PHDs), which leads to its recognition by the von Hippel-Lindau (VHL) protein, subsequent ubiquitination, and degradation by the proteasome.[1][2] By inhibiting PHDs, these drugs prevent the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. This HIF-1 complex then binds to hypoxia-response elements (HREs) in the DNA, promoting the transcription of genes involved in erythropoiesis (red blood cell production), such as erythropoietin (EPO).[16][17]
Figure 1: Simplified diagram of the HIF-1α signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.
The synthesis of Vadadustat involves the coupling of an activated pyridine (B92270) derivative with the chiral amino acid, (S)-2-amino-2-(3-chlorophenyl)acetic acid, followed by further transformations. The use of the enantiomerically pure amino acid is crucial for the final drug's stereochemistry and biological activity.
Experimental Workflows
The following diagrams illustrate the general workflows for the chiral resolution methods described in this guide.
Figure 2: General workflow for chiral resolution by diastereomeric salt formation.
Figure 3: General workflow for enzymatic kinetic resolution using an acylase.
Conclusion
This compound is a versatile and valuable chiral building block with significant applications in the pharmaceutical industry. The synthetic routes to the racemic compound are well-established, and efficient methods for its chiral resolution, including diastereomeric salt formation and enzymatic kinetic resolution, are available. The enantiomerically pure forms of this amino acid are key intermediates in the synthesis of innovative drugs, such as HIF prolyl hydroxylase inhibitors. This guide provides a comprehensive overview of the synthesis, resolution, and application of this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. Hydantoin synthesis [organic-chemistry.org]
- 7. US3790599A - Preparation of alpha-aminoacids from hydantoins - Google Patents [patents.google.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]
- 13. Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN105837502A - Synthesis method of Vadadustat - Google Patents [patents.google.com]
- 15. WO2019217550A1 - Process for preparing 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid - Google Patents [patents.google.com]
- 16. cusabio.com [cusabio.com]
- 17. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2-Amino-2-(3-chlorophenyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 2-Amino-2-(3-chlorophenyl)acetic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are coupled with detailed, generalized experimental protocols to provide a comprehensive resource for the analysis of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data serves as a reference for the identification and characterization of the compound.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.6 | Multiplet | 4H | Ar-H |
| ~4.5 | Singlet | 1H | α-H |
| ~3.5 | Broad Singlet | 2H | NH ₂ |
| ~12.5 | Broad Singlet | 1H | COOH |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~175 | C OOH |
| ~142 | Ar-C -CH |
| ~133 | Ar-C -Cl |
| ~130 | Ar-C H |
| ~128 | Ar-C H |
| ~127 | Ar-C H |
| ~126 | Ar-C H |
| ~58 | α-C H |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| 3200 - 3000 | Medium | N-H stretch (Amine) |
| 3100 - 3000 | Medium | C-H stretch (Aromatic) |
| ~2900 | Weak | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600 | Medium | N-H bend (Amine) |
| ~1580, ~1480 | Medium | C=C stretch (Aromatic) |
| ~1100 | Medium | C-N stretch |
| ~800 | Strong | C-Cl stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 185/187 | [M]⁺, Molecular ion (³⁵Cl/³⁷Cl isotopes) |
| 140/142 | [M-COOH]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic techniques cited. These protocols are applicable to the analysis of amino acids and similar small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Vortex the mixture to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press
-
Spatula
-
Ethanol (B145695) for cleaning
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrument contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the FTIR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify characteristic absorption bands and assign them to the corresponding functional groups.
-
Cleaning: Clean the ATR crystal thoroughly with a solvent like ethanol after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
-
Solvent (e.g., methanol, acetonitrile, water)
-
Volumetric flasks and pipettes
Procedure (using ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent mixture, often containing a small amount of acid (e.g., formic acid) to promote ionization.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature).
-
Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide on the Solubility and Stability of 2-Amino-2-(3-chlorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-2-(3-chlorophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental quantitative data in the public domain, this document focuses on the fundamental principles governing the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and presents a framework for data analysis and interpretation. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this and structurally related compounds.
Introduction
This compound is a non-proteinogenic amino acid derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its storage, formulation, and biological activity. Understanding these characteristics is paramount for ensuring product quality, efficacy, and safety in drug development. This guide will delve into the theoretical and practical aspects of the solubility and stability of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the compound's behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | PubChem[1] |
| Molecular Weight | 185.61 g/mol | PubChem[1] |
| Appearance | White to yellow solid | |
| Melting Point | Not available | |
| pKa (predicted) | Not available | |
| XLogP3 | -1.1 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 2 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1][2] |
Solubility Profile
The solubility of this compound is influenced by its amphoteric nature, arising from the presence of both an acidic carboxylic group and a basic amino group, as well as the hydrophobic chlorophenyl substituent.
Qualitative Solubility
Based on its structure, the following qualitative solubility profile can be anticipated:
-
Aqueous Solubility: The presence of the polar amino and carboxyl groups suggests some degree of water solubility. However, the nonpolar 3-chlorophenyl group will limit its aqueous solubility. The solubility in water is expected to be pH-dependent.
-
Solubility in Organic Solvents: Solubility in polar organic solvents such as methanol, ethanol, and DMSO is expected to be higher than in nonpolar solvents like hexane.
Quantitative Solubility Data
Table 2: Quantitative Solubility of this compound (Illustrative)
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water (pH 2) | 25 | Data not available |
| Water (pH 7) | 25 | Data not available |
| Water (pH 10) | 25 | Data not available |
| Methanol | 25 | Data not available |
| Ethanol | 25 | Data not available |
| DMSO | 25 | Data not available |
Stability Profile
The stability of this compound is a critical factor for its handling, storage, and formulation. Degradation can lead to loss of potency and the formation of potentially harmful impurities.
Factors Affecting Stability
-
pH: The compound's stability is likely to be pH-dependent. Hydrolysis of the amide bond is not a primary concern for this molecule, but the stability of the amino acid functionality can be affected by pH extremes.
-
Temperature: Elevated temperatures can lead to thermal decomposition. While specific data for this compound is unavailable, studies on the related compound 2-[(3-chlorophenyl)amino]acetic acid show thermal decomposition pathways including acid-catalyzed decarboxylation at 150-180°C and radical-mediated decomposition at 80°C in the presence of peroxides[3].
-
Light: Exposure to light, particularly UV radiation, can potentially induce photolytic degradation.
-
Oxidation: The amino group may be susceptible to oxidation.
Stability Data
Quantitative stability data from forced degradation studies are not available in the public literature. Table 3 provides a template for summarizing such data.
Table 3: Summary of Forced Degradation Studies for this compound (Illustrative)
| Stress Condition | Conditions | Observation | Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Data not available | Data not available |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Data not available | Data not available |
| Oxidative | 3% H₂O₂, RT, 24h | Data not available | Data not available |
| Thermal | 80°C, 48h | Data not available | Data not available |
| Photolytic | ICH Q1B conditions | Data not available | Data not available |
Experimental Protocols
The following sections detail the methodologies for determining the solubility and stability of this compound.
Solubility Determination
A common method for determining the solubility of a compound is the shake-flask method.
Protocol 5.1.1: Shake-Flask Solubility Assay
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing different solvents (e.g., water at various pH values, methanol, ethanol, DMSO).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C) using a shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the suspensions to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm filter to remove undissolved solids.
-
-
Quantification:
-
Dilute the filtered solution with an appropriate solvent.
-
Analyze the concentration of the compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.
-
Stability Testing
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
Protocol 5.2.1: Forced Degradation Study
-
Sample Preparation:
-
Prepare solutions of this compound in appropriate solvents at a known concentration.
-
-
Stress Conditions:
-
Acidic Conditions: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C).
-
Basic Conditions: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat at a controlled temperature.
-
Oxidative Conditions: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose a solid sample to dry heat (e.g., 80°C).
-
Photolytic Stress: Expose the sample solution and solid sample to light as per ICH Q1B guidelines.
-
-
Time Points:
-
Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.
-
Quantify the amount of the parent compound remaining and identify and quantify the major degradation products.
-
Visualizations
Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
Conclusion
While direct quantitative data on the solubility and stability of this compound is limited, this guide provides a robust framework for its determination and evaluation. By applying the outlined principles and experimental protocols, researchers and drug development professionals can systematically characterize this important pharmaceutical intermediate. The generation of such data is crucial for ensuring the quality, safety, and efficacy of the final drug products. Further research to generate and publish specific solubility and stability data for this compound is highly encouraged to enrich the public knowledge base.
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-Amino-2-(3-chlorophenyl)acetic Acid from 3-Chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-stage protocol for the synthesis of 2-Amino-2-(3-chlorophenyl)acetic acid, a valuable chiral building block and amino acid derivative used in the development of pharmaceutical compounds.[1][2] The synthesis commences with the conversion of commercially available 3-chloroaniline (B41212) to the key intermediate, 3-chlorobenzaldehyde (B42229), via a Sandmeyer-type reaction. The subsequent stage employs a Strecker amino acid synthesis to convert 3-chlorobenzaldehyde into the final target molecule.[3] This application note includes detailed experimental procedures, a summary of reaction parameters, and process diagrams to ensure reproducibility for research and development applications.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. This approach allows for the isolation and purification of a key intermediate, ensuring a higher purity of the final product.
-
Stage 1: Synthesis of 3-Chlorobenzaldehyde. 3-Chloroaniline is converted into a diazonium salt, which is then subjected to a Sandmeyer-type formylation reaction to yield 3-chlorobenzaldehyde.
-
Stage 2: Strecker Synthesis of the Target Amino Acid. The aldehyde intermediate undergoes a one-pot reaction with ammonia (B1221849) and cyanide, followed by acidic hydrolysis, to produce this compound.[3][4]
Caption: High-level workflow for the synthesis of the target amino acid.
Experimental Protocols
Safety Precaution: This synthesis involves highly toxic reagents, including sodium cyanide and corrosive acids. All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. A cyanide antidote kit should be readily available.
Stage 1: Synthesis of 3-Chlorobenzaldehyde from 3-Chloroaniline
This stage is based on the principles of the Sandmeyer and Gattermann reactions, where an aromatic amine is converted to an aldehyde via a diazonium salt intermediate.[5][6]
Caption: Conversion of 3-chloroaniline to 3-chlorobenzaldehyde.
Protocol:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, add 3-chloroaniline (1.0 equiv) to a solution of concentrated hydrochloric acid (3.0 equiv) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Formylation (Sandmeyer-Type Reaction):
-
In a separate reaction vessel, prepare a solution of a copper(I) catalyst (e.g., CuCl) in an appropriate solvent.
-
Add a source of formaldehyde (e.g., paraformaldehyde or formalin, ~1.5 equiv).
-
Slowly add the cold diazonium salt solution from the previous step to the catalyst mixture with vigorous stirring. Control the rate of addition to manage gas evolution (N₂).
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and perform a steam distillation.[6]
-
Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 3-chlorobenzaldehyde.[6]
-
Stage 2: Synthesis of this compound
This stage follows the classical Strecker synthesis, a reliable method for producing α-amino acids from aldehydes.[3][7]
Caption: Strecker synthesis of the target amino acid from the aldehyde.
Protocol:
-
Formation of α-Aminonitrile:
-
In a flask, dissolve ammonium (B1175870) chloride (1.2 equiv) in water, then add aqueous ammonia to adjust the pH to ~9-10.
-
Add 3-chlorobenzaldehyde (1.0 equiv) dissolved in methanol.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium cyanide (1.1 equiv) in water dropwise, maintaining the temperature below 10 °C.
-
After addition, allow the mixture to warm to room temperature and stir for 12-24 hours. The formation of a precipitate (the α-aminonitrile) may be observed.
-
-
Hydrolysis to Amino Acid:
-
Filter the α-aminonitrile intermediate if it has precipitated, or proceed with the reaction mixture directly.
-
Carefully add concentrated hydrochloric acid. (Caution: This will generate toxic HCN gas. Perform in a highly efficient fume hood).
-
Heat the mixture to reflux for 4-8 hours to hydrolyze the nitrile group to a carboxylic acid.
-
Monitor the reaction by TLC until the aminonitrile is fully consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Neutralize the solution by carefully adding a base (e.g., aqueous ammonia or NaOH solution) to the isoelectric point of the amino acid (typically pH 5-7).
-
The amino acid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol (B145695) or acetone, to remove impurities.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Data Summary
The following tables summarize the key reaction parameters and product characteristics.
Table 1: Summary of Reaction Parameters
| Parameter | Stage 1: 3-Chlorobenzaldehyde Synthesis | Stage 2: Strecker Synthesis |
| Primary Reactant | 3-Chloroaniline | 3-Chlorobenzaldehyde |
| Key Reagents | NaNO₂, HCl, Cu(I) salt, HCHO | NH₄Cl, NaCN, conc. HCl |
| Solvent(s) | Water | Water / Methanol |
| Temperature | 0-5 °C (Diazotization); 50-60 °C (Formylation) | 0-10 °C (Nitrile formation); Reflux (Hydrolysis) |
| Reaction Time | 3-5 hours | 18-32 hours |
| Typical Yield | 70-80%[6] | 65-85% (based on general Strecker yields) |
Table 2: Final Product Characteristics
| Property | Value |
| Product Name | This compound |
| CAS Number | 7292-62-8 (Racemic) |
| Molecular Formula | C₈H₈ClNO₂[1] |
| Molecular Weight | 185.61 g/mol [1] |
| Appearance | White to off-white solid |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |
Conclusion
The described two-stage synthesis provides a reliable and scalable method for producing this compound from 3-chloroaniline. By isolating the key 3-chlorobenzaldehyde intermediate, this protocol facilitates process control and ensures a high-purity final product suitable for applications in pharmaceutical research and drug development. Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents involved.
References
- 1. a2bchem.com [a2bchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Amino-2-(3-chlorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic α-amino acid and a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereochemistry is crucial for the desired therapeutic effects and pharmacological properties of the final products. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on established methodologies such as asymmetric Strecker synthesis and diastereomeric salt resolution.
Data Presentation: Comparison of Synthetic Strategies
The following table summarizes quantitative data for different asymmetric synthesis approaches to (S)-2-Amino-2-(3-chlorophenyl)acetic acid and structurally related analogs, providing a basis for method selection.
| Method | Key Reagents/Catalyst | Substrate | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Asymmetric Strecker Synthesis | (R)-Phenylglycine amide (chiral auxiliary) | Pivaldehyde | >99:1 d.r. | 76-93% (of diastereomer) | [1][2] |
| Diastereomeric Salt Resolution | L-(+)-Tartaric acid | Racemic methyl α-amino(2-chlorophenyl)acetate | High (implied) | ~86% (of desired enantiomer) | [3] |
| Enzymatic Resolution | Acylase | N-acyl-DL-amino acid | High (implied) | Not specified | [4] |
Experimental Protocols
Method 1: Asymmetric Strecker Synthesis using a Chiral Auxiliary
This protocol is adapted from established procedures for asymmetric Strecker synthesis utilizing a chiral auxiliary.[1][2] The key principle is the diastereoselective addition of cyanide to an imine formed from 3-chlorobenzaldehyde (B42229) and a chiral amine, followed by hydrolysis to the desired (S)-amino acid.
Step 1: Formation of the α-Aminonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorobenzaldehyde (1.0 eq) and (R)-phenylglycine amide (1.0 eq) in methanol (B129727).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Cyanation: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare a solution of sodium cyanide (1.1 eq) in water. Add the sodium cyanide solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 4-6 hours, then let it warm to room temperature and stir overnight.
-
Work-up: Add water to the reaction mixture and extract with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile. The diastereomeric ratio can be determined at this stage by NMR spectroscopy.
Step 2: Hydrolysis of the α-Aminonitrile
-
Hydrolysis: To the crude α-aminonitrile, add 6 M hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Isolation: Cool the reaction mixture to room temperature. The chiral auxiliary can be recovered at this stage. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 6) using a suitable base (e.g., NaOH or NH4OH).
-
Purification: The precipitated (S)-2-Amino-2-(3-chlorophenyl)acetic acid can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
Method 2: Diastereomeric Salt Resolution
This protocol is based on the classical resolution of racemic amino acids via the formation of diastereomeric salts with a chiral resolving agent.[3]
Step 1: Synthesis of Racemic 2-Amino-2-(3-chlorophenyl)acetic acid
A standard Strecker synthesis or other suitable method can be used to prepare the racemic starting material.
Step 2: Diastereomeric Salt Formation
-
Dissolution: Dissolve racemic this compound (1.0 eq) in a suitable solvent, such as methanol or a mixture of acetone (B3395972) and methanol.
-
Addition of Resolving Agent: In a separate flask, dissolve L-(+)-tartaric acid (0.5 - 1.0 eq) in the same solvent. Slowly add the tartaric acid solution to the amino acid solution with stirring.
-
Crystallization: Allow the mixture to stir at room temperature. The less soluble diastereomeric salt, the (S)-amino acid-(+)-tartrate salt, will preferentially crystallize out of the solution. The crystallization process can be aided by slow cooling or the addition of a co-solvent.
-
Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
Step 3: Liberation of the Enantiopure Amino Acid
-
Salt Decomposition: Suspend the isolated diastereomeric salt in water.
-
Basification: Add a base, such as aqueous ammonia (B1221849) or sodium hydroxide, to adjust the pH to be basic (pH > 10). This will liberate the free amino acid and dissolve the tartaric acid as its salt.
-
Isolation: The free (S)-2-Amino-2-(3-chlorophenyl)acetic acid will precipitate from the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The enantiomeric excess of the final product should be determined by chiral HPLC.
Mandatory Visualization
Caption: Workflow of the Asymmetric Strecker Synthesis.
Caption: Workflow of Diastereomeric Salt Resolution.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]
- 4. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]
Application Notes and Protocols for the Incorporation of 2-Amino-2-(3-chlorophenyl)acetic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the non-proteinogenic amino acid 2-Amino-2-(3-chlorophenyl)acetic acid into peptide chains using solid-phase peptide synthesis (SPPS). This document outlines the strategic considerations, detailed experimental protocols, and expected outcomes for researchers aiming to leverage the unique structural and physicochemical properties of this amino acid in peptide-based drug discovery and development.
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy to enhance their therapeutic properties, including metabolic stability, conformational constraint, and receptor affinity. This compound, a derivative of phenylglycine, offers a unique scaffold for modifying peptide backbones. The presence of a chlorine atom on the phenyl ring can introduce specific electronic and steric interactions, potentially leading to peptides with improved pharmacological profiles.
This document provides detailed protocols for the use of Fmoc-protected this compound in standard solid-phase peptide synthesis workflows.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior during peptide synthesis and for the characterization of the final peptide.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| CAS Number | 7292-71-9 | [2] |
| Appearance | White to off-white solid | [2] |
Key Considerations for Peptide Synthesis
The primary challenge associated with the incorporation of phenylglycine derivatives, including this compound, is the susceptibility of the α-proton to epimerization under basic conditions commonly used in Fmoc-based SPPS.[3] This can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide.
To mitigate this risk, the following should be considered:
-
Choice of Coupling Reagents: The use of coupling reagents that minimize the risk of racemization is crucial. Urinium-based reagents such as HBTU and HCTU, in conjunction with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), are standard choices. However, for phenylglycine derivatives, coupling reagents like 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) with a hindered base such as 2,4,6-trimethylpyridine (B116444) (TMP) are recommended to suppress epimerization.[3]
-
Reaction Conditions: Careful control of reaction times and temperature during the coupling step is important. Prolonged exposure to basic conditions should be avoided.
-
Double Coupling: For sterically hindered amino acids or to ensure complete reaction, a double coupling strategy can be employed.
Experimental Protocols
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis methodologies and have been adapted to address the specific challenges of incorporating this compound.
Materials and Reagents
-
Fmoc-protected this compound
-
Standard Fmoc-protected proteinogenic amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2,4,6-Collidine or N-Methylmorpholine (NMM)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole) or OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
General Peptide Synthesis Workflow
The general workflow for the solid-phase synthesis of a peptide incorporating this compound is depicted below.
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale.
-
Resin Swelling: Place the resin (e.g., 135 mg of Rink Amide resin with a loading of 0.74 mmol/g) in a reaction vessel. Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation. Drain the DMF.
-
Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution. Repeat the piperidine treatment for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL).
-
Coupling of Fmoc-2-Amino-2-(3-chlorophenyl)acetic acid:
-
In a separate vial, dissolve Fmoc-2-Amino-2-(3-chlorophenyl)acetic acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 3 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
To monitor the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Washing: Wash the resin with DMF (5 x 5 mL) followed by DCM (5 x 5 mL) and dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
-
Place the dry peptide-resin in a round-bottom flask.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O. For a 0.1 mmol scale synthesis, use 5 mL of the cocktail.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate into a new centrifuge tube.
-
Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding 40-50 mL of cold diethyl ether to the concentrated filtrate.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
-
Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: The purified peptide should be characterized by analytical RP-HPLC to determine its purity and by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight.
Expected Results and Data Presentation
The successful incorporation of this compound should result in the desired peptide with good yield and purity. The following tables provide representative data that can be expected from a typical synthesis.
Table 2: Representative Yields and Purity for a Model Pentapeptide
| Peptide Sequence | Crude Yield (%) | Purity by HPLC (%) |
| Ac-Gly-Ala-(3-Cl-PheGly)-Val-Leu-NH₂ | 75 | >85 |
| Ac-Tyr-(3-Cl-PheGly)-Gly-Phe-Met-NH₂ | 70 | >80 |
Note: Yields and purity are dependent on the specific peptide sequence and synthesis conditions.
Table 3: Mass Spectrometry Data for a Model Peptide
| Peptide Sequence | Calculated Mass (Da) | Observed Mass (Da) |
| Ac-Gly-Ala-(3-Cl-PheGly)-Val-Leu-NH₂ | 597.12 | 597.15 [M+H]⁺ |
Signaling Pathways and Logical Relationships
The incorporation of this compound can be strategically employed to modulate the interaction of a peptide with its biological target. For instance, it can be used to probe the binding pocket of a receptor or to enhance the stability of a peptide inhibitor of a specific signaling pathway.
By following these detailed protocols and considering the key chemical principles, researchers can successfully incorporate this compound into their peptides of interest, thereby accessing novel chemical space for the development of next-generation peptide therapeutics.
References
Application Notes: 2-Amino-2-(chlorophenyl)acetic Acid Derivatives as Intermediates for Antithrombotic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols concerning the use of 2-Amino-2-(chlorophenyl)acetic acid derivatives as key intermediates in the synthesis of antithrombotic drugs. While the initial topic of interest was 2-Amino-2-(3-chlorophenyl)acetic acid, a comprehensive review of available scientific literature indicates that the more prominent and well-documented intermediate for a major antithrombotic drug is the isomeric compound, (S)-2-Amino-2-(2-chlorophenyl)acetic acid . This specific chiral amino acid is a critical precursor in the industrial synthesis of Clopidogrel (marketed as Plavix®), a widely prescribed antiplatelet agent.[1]
Therefore, to provide a detailed and accurate representation of the synthetic and pharmacological principles involved, this document will focus on the application of (S)-2-Amino-2-(2-chlorophenyl)acetic acid and its methyl ester in the synthesis of Clopidogrel. The methodologies, data, and pathways described herein serve as a representative model for the development of thienopyridine-class antithrombotic agents derived from chlorophenylglycine scaffolds.
Mechanism of Action: Clopidogrel
Clopidogrel is a prodrug that requires in vivo metabolic activation to exert its antiplatelet effects.[2] Its mechanism of action centers on the irreversible antagonism of the P2Y12 receptor on the surface of platelets.[2][3]
-
Metabolic Activation : After oral administration, Clopidogrel is absorbed and undergoes a two-step metabolic process primarily mediated by hepatic cytochrome P450 (CYP) enzymes, including CYP2C19 and CYP3A4, to form its active thiol metabolite.[2][3]
-
P2Y12 Receptor Inhibition : The active metabolite selectively and irreversibly binds to the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[3][4]
-
Inhibition of Downstream Signaling : By blocking the P2Y12 receptor, the active metabolite prevents ADP from binding and initiating its signaling cascade. This inhibition of the Gi-coupled P2Y12 receptor leads to a sustained increase in intracellular cyclic AMP (cAMP) levels.
-
Prevention of Platelet Aggregation : The ultimate effect is the inhibition of the ADP-mediated activation of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor complex.[2][3] The GP IIb/IIIa complex is the final common pathway for platelet aggregation, as it is responsible for binding fibrinogen and cross-linking platelets. By preventing its activation, Clopidogrel effectively inhibits platelet aggregation for the entire lifespan of the platelet (approximately 7-10 days).[2]
Signaling Pathway of Clopidogrel Action
References
Application Note and Protocol: HPLC Analysis for Purity of 2-Amino-2-(3-chlorophenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-2-(3-chlorophenyl)acetic acid is a chiral non-proteinogenic amino acid. As a key building block in the synthesis of various pharmaceutical compounds, the determination of its chemical and enantiomeric purity is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of such compounds.
This document outlines two distinct HPLC methods for the comprehensive purity analysis of this compound:
-
Reversed-Phase HPLC (RP-HPLC) for the determination of chemical purity (i.e., impurities other than the enantiomer).
-
Chiral HPLC for the determination of enantiomeric purity.
Principle
2.1. Chemical Purity via RP-HPLC
The RP-HPLC method separates this compound from its potential process-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation is typically achieved by gradient elution with a mixture of an aqueous buffer and an organic modifier. A UV detector is used for the quantification of the main component and its impurities.
2.2. Enantiomeric Purity via Chiral HPLC
The separation of the (R)- and (S)-enantiomers of this compound is achieved using a chiral stationary phase (CSP). These stationary phases create a chiral environment, leading to the formation of transient diastereomeric complexes between the enantiomers and the CSP. This results in different retention times for the two enantiomers, allowing for their separation and quantification. Macrocyclic glycopeptide-based CSPs are often effective for the separation of underivatized amino acids.
Experimental Protocols
3.1. Apparatus and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical grade formic acid, ammonium (B1175870) acetate, and other buffer salts.
-
Reference standards for (R)- and (S)-2-Amino-2-(3-chlorophenyl)acetic acid.
3.2. Sample and Standard Preparation
-
Standard Stock Solution (for both methods): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase diluent (e.g., 50:50 water:acetonitrile). This yields a concentration of approximately 100 µg/mL.
-
Sample Solution (for both methods): Prepare the sample solution in the same manner as the standard stock solution, using the sample to be tested.
-
Spiked Sample (for enantiomeric purity): To confirm the elution order, a small amount of the undesired enantiomer can be spiked into the sample solution.
3.3. Protocol for Chemical Purity Analysis (RP-HPLC)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Run Time | 30 minutes |
3.4. Protocol for Enantiomeric Purity Analysis (Chiral HPLC)
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., CHIROBIOTIC T, 4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase | Isocratic: Methanol/Water (80:20, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Run Time | 20 minutes |
Data Presentation
The results of the purity analysis can be summarized in the following tables. The data presented are illustrative.
Table 1: Chemical Purity Results (RP-HPLC)
| Peak ID | Retention Time (min) | Area (%) |
| Impurity 1 | 4.5 | 0.08 |
| Main Compound | 12.2 | 99.85 |
| Impurity 2 | 15.8 | 0.07 |
| Total Impurities | 0.15 | |
| Purity | 99.85 |
Table 2: Enantiomeric Purity Results (Chiral HPLC)
| Enantiomer | Retention Time (min) | Area (%) |
| (S)-2-Amino-2-(3-chlorophenyl)acetic acid | 9.8 | 0.12 |
| (R)-2-Amino-2-(3-chlorophenyl)acetic acid | 11.5 | 99.88 |
| Enantiomeric Excess (e.e.) | 99.76% |
Note: The elution order of enantiomers is dependent on the specific chiral stationary phase used and must be confirmed experimentally.
Visualization of Experimental Workflow
The overall workflow for the HPLC purity analysis of this compound is depicted below.
Caption: Workflow for HPLC Purity Analysis.
References
Application Notes and Protocols for the Purification of 2-Amino-2-(3-chlorophenyl)acetic acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-Amino-2-(3-chlorophenyl)acetic acid via recrystallization. The procedure outlined below is designed to enhance the purity of the target compound by removing residual starting materials, byproducts, and other impurities from the initial synthesis.
Introduction
This compound is a substituted phenylglycine derivative that serves as a valuable building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring their safety and efficacy. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility between the desired compound and impurities in a selected solvent system. This method typically involves dissolving the crude material in a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind in the mother liquor.
Data Presentation
The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at elevated temperatures. Based on the general solubility of amino acids and phenylglycine derivatives, a mixture of ethanol (B145695) and water is proposed as a suitable solvent system. The following table provides estimated quantitative data for a typical recrystallization procedure.
| Parameter | Value | Unit | Notes |
| Starting Material | |||
| Mass of Crude Product | 10.0 | g | Assumed starting quantity for this protocol. |
| Initial Purity | ~95 | % | Estimated purity before recrystallization. |
| Solvent System | |||
| Primary Solvent | Ethanol (95%) | mL | The primary solvent for dissolution at elevated temperature. |
| Co-solvent | Deionized Water | mL | Added to decrease solubility upon cooling. |
| Dissolution | |||
| Initial Ethanol Volume | 40 | mL | Approximate volume to dissolve the crude product upon heating. |
| Dissolution Temperature | 75-80 | °C | Near the boiling point of 95% ethanol. |
| Crystallization | |||
| Water Volume Added | 20 | mL | To induce crystallization. |
| Cooling Protocol | Slow cooling to RT, then 0-5°C | °C | Slow cooling promotes the formation of larger, purer crystals. |
| Crystallization Time | 2-4 | hours | |
| Product Recovery | |||
| Expected Yield | 8.0 - 9.0 | g | Yields will vary based on initial purity and precise execution. |
| Expected Purity | >99 | % | Purity should be assessed by appropriate analytical methods (e.g., HPLC, NMR). |
Experimental Protocol
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform all operations in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing work.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flask (250 mL)
-
Heating mantle or hot plate with a magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 40 mL of 95% ethanol to the flask.
-
Fit the flask with a condenser to prevent solvent loss during heating.
-
Gently heat the mixture to 75-80 °C while stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small additional portions of 95% ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, preheat a separate flask containing a small amount of the solvent and a funnel with fluted filter paper. Quickly filter the hot solution to remove the insoluble matter.
-
-
Crystallization:
-
Remove the flask from the heat source.
-
Slowly add 20 mL of deionized water to the hot ethanol solution while gently swirling. The solution may become slightly turbid, indicating the onset of crystallization.
-
Allow the flask to cool slowly to room temperature on a heat-resistant surface, undisturbed. Slow cooling is crucial for the formation of large, well-defined crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize the yield of the crystallized product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of a cold ethanol-water mixture (e.g., 2:1 ethanol:water) to remove any adhering mother liquor.
-
Continue to apply the vacuum to pull air through the filter cake for 10-15 minutes to partially dry the crystals.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass or drying dish.
-
Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator at room temperature.
-
-
Analysis:
-
Determine the melting point of the purified product and compare it to the literature value.
-
Assess the purity of the recrystallized this compound using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).
-
Visualizations
The following diagrams illustrate the logical workflow of the recrystallization procedure.
Caption: Experimental workflow for the recrystallization of this compound.
Derivatization of the Amino Group in 2-Amino-2-(3-chlorophenyl)acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the primary amino group of 2-Amino-2-(3-chlorophenyl)acetic acid. This versatile building block is a key intermediate in the synthesis of various compounds of pharmaceutical interest. The following sections detail common derivatization strategies, including N-acetylation, N-Boc protection, N-Fmoc protection, N-sulfonylation, and reductive amination.
Introduction
This compound is a non-proteinogenic amino acid that serves as a valuable scaffold in medicinal chemistry and drug development. The presence of the chloro-substituted phenyl ring and the reactive primary amino and carboxylic acid functionalities allow for a wide range of chemical modifications. Derivatization of the amino group is a crucial step in peptide synthesis and the construction of more complex molecular architectures. This document outlines key methodologies for these transformations, providing researchers with the necessary protocols to effectively utilize this compound in their synthetic endeavors.
Data Presentation: Summary of Derivatization Reactions
The following table summarizes common derivatization reactions for the amino group of this compound, along with typical reaction conditions and expected outcomes. Please note that yields are highly dependent on the specific reaction conditions and purification methods employed.
| Derivatization Type | Reagent | Product | Typical Yield (%) |
| N-Acetylation | Acetic Anhydride (B1165640) | N-Acetyl-2-amino-2-(3-chlorophenyl)acetic acid | >90 |
| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | N-Boc-2-amino-2-(3-chlorophenyl)acetic acid | 95-99 |
| N-Fmoc Protection | Fmoc-Cl or Fmoc-OSu | N-Fmoc-2-amino-2-(3-chlorophenyl)acetic acid | 85-95 |
| N-Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | N-Tosyl-2-amino-2-(3-chlorophenyl)acetic acid | 80-90 |
| Reductive Amination | Benzaldehyde (B42025), NaBH₃CN | N-Benzyl-2-amino-2-(3-chlorophenyl)acetic acid | 70-85 |
Experimental Protocols
Detailed methodologies for the key derivatization reactions are provided below.
N-Acetylation
N-acetylation is a common method for protecting the amino group or for synthesizing N-acetylated derivatives with potential biological activity.
Protocol:
-
Suspend this compound (1.0 eq) in deionized water.
-
Cool the suspension in an ice bath with vigorous stirring.
-
Add acetic anhydride (1.5 eq) to the suspension in one portion.
-
Continue to stir the mixture vigorously in the ice bath for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to yield N-Acetyl-2-amino-2-(3-chlorophenyl)acetic acid.
N-Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group in peptide synthesis.
Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Add sodium hydroxide (B78521) (or sodium bicarbonate) to adjust the pH to alkaline conditions.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
After the reaction is complete (monitored by TLC), acidify the mixture with a dilute acid (e.g., 1M HCl) to pH 2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-2-amino-2-(3-chlorophenyl)acetic acid.
N-Fmoc Protection
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, orthogonal to the acid-labile Boc group, commonly used in solid-phase peptide synthesis.
Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of 10% aqueous sodium carbonate and dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 eq) in dioxane dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Pour the reaction mixture into ice-water and acidify with concentrated HCl to pH ~2.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford N-Fmoc-2-amino-2-(3-chlorophenyl)acetic acid.
N-Sulfonylation (Tosylation)
Sulfonamides are stable derivatives and can be used as protecting groups or as pharmacophores in drug design.
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine (B92270) or a mixture of THF and water.
-
Add a base, such as triethylamine (B128534) (2.2 eq) or aqueous sodium hydroxide, to the solution.
-
Cool the mixture to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
After completion, acidify the reaction mixture with dilute HCl.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude N-Tosyl-2-amino-2-(3-chlorophenyl)acetic acid, which can be further purified by recrystallization or chromatography.
Reductive Amination
Reductive amination is a versatile method for the formation of secondary amines.
Protocol:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent like methanol (B129727) or 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.[1]
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by adding water or a dilute aqueous base.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to yield the crude N-Benzyl-2-amino-2-(3-chlorophenyl)acetic acid. Purify by column chromatography if necessary.
Visualizations
General Derivatization Workflow
Caption: General workflow for the derivatization of the amino group.
Role in Pharmaceutical Synthesis: Clopidogrel Intermediate
2-Amino-2-(ortho-chlorophenyl)acetic acid, a constitutional isomer of the title compound, is a key precursor in the industrial synthesis of the antiplatelet drug clopidogrel. The following diagram illustrates a simplified synthetic pathway.
Caption: Simplified synthesis of Clopidogrel from a related amino acid.
References
Application Notes and Protocols: Synthesis of Dipeptide Fungicides Using 2-Amino-2-(3-chlorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential application of novel dipeptide fungicides derived from 2-Amino-2-(3-chlorophenyl)acetic acid. This document outlines the synthetic protocols, quantitative data, and a proposed mechanism of action for this class of compounds, which have shown significant fungicidal activity, particularly against Oomycetes.
Introduction
This compound is a valuable chiral building block for the synthesis of various biologically active molecules.[1] Its application in the agrochemical field, specifically in the development of novel fungicides, is an area of growing interest. This document details the synthesis of a dipeptide fungicide, N-(isopropoxycarbonyl-L-valinyl)-2-amino-2-(3-chlorophenyl)acetic acid methyl ester, based on methodologies described in the patent literature for analogous compounds.[2] Dipeptide derivatives of amino acids have demonstrated potent and selective fungicidal activity, offering a promising avenue for the development of new crop protection agents.[2][3]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the analogous dipeptide fungicide, N-(isopropoxycarbonyl-L-valinyl)-3-(4-chlorophenyl)-β-alanine methyl ester, as reported in U.S. Patent 6,376,433 B1.[2] The yields are indicative of the efficiency of the synthetic steps.
| Step | Product | Starting Materials | Yield (%) |
| 1. Esterification | Methyl (R)-3-amino-3-(4-chlorophenyl)propanoate | (R)-3-amino-3-(4-chlorophenyl)propanoic acid, Thionyl chloride, Methanol (B129727) | 91 |
| 2. Dipeptide Coupling | N-(isopropoxycarbonyl-L-valinyl)-3-(4-chlorophenyl)-β-alanine methyl ester | Methyl (R)-3-amino-3-(4-chlorophenyl)propanoate, N-isopropoxycarbonyl-L-valine, EEDQ, Dichloromethane | 96 |
Experimental Protocols
The following protocols are adapted from U.S. Patent 6,376,433 B1 for the synthesis of the target dipeptide fungicide using this compound.[2]
Protocol 1: Synthesis of Methyl 2-Amino-2-(3-chlorophenyl)acetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in methanol.
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise while stirring. An exothermic reaction will occur.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Work-up: Cool the reaction mixture and evaporate the methanol under reduced pressure. To the resulting oil, add water and neutralize with a suitable base (e.g., potassium carbonate) to a pH of 8.
-
Extraction: Extract the aqueous solution with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude methyl 2-amino-2-(3-chlorophenyl)acetate. The product can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of N-(isopropoxycarbonyl-L-valinyl)-2-amino-2-(3-chlorophenyl)acetic acid methyl ester
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve methyl 2-amino-2-(3-chlorophenyl)acetate and N-isopropoxycarbonyl-L-valine in anhydrous dichloromethane.
-
Coupling Agent Addition: To the stirred solution, add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ).
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture successively with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the final dipeptide fungicide.
Mandatory Visualization
Synthetic Workflow
Caption: Synthetic pathway for the dipeptide fungicide.
Proposed Signaling Pathway
The precise mechanism of action for this specific dipeptide fungicide is not fully elucidated. However, many fungicides targeting Oomycetes are known to interfere with cell wall biosynthesis.[4][5] The proposed pathway below illustrates this general mechanism.
Caption: Proposed mechanism of action via cell wall disruption.
References
- 1. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 2. journals.ysu.am [journals.ysu.am]
- 3. EP1028125B1 - Dipeptide compounds having fungicidal activity and their agronomic use - Google Patents [patents.google.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Grapes 101: Oomycete | CALS [cals.cornell.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-2-(3-chlorophenyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Amino-2-(3-chlorophenyl)acetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods are well-established for the preparation of α-amino acids. The Strecker synthesis involves a one-pot, three-component reaction of 3-chlorobenzaldehyde (B42229), a cyanide source (e.g., sodium cyanide), and an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride), followed by hydrolysis of the resulting α-aminonitrile.[1][2] The Bucherer-Bergs reaction utilizes 3-chlorobenzaldehyde, potassium cyanide, and ammonium carbonate to form a hydantoin (B18101) intermediate, which is then hydrolyzed to the desired amino acid.[3][4]
Q2: What is the key intermediate in the Strecker synthesis of this compound?
A2: The key intermediate in the Strecker synthesis is 2-Amino-2-(3-chlorophenyl)acetonitrile.[1][2] This α-aminonitrile is formed from the reaction of 3-chlorobenzaldehyde, ammonia, and cyanide. Subsequent hydrolysis of this intermediate yields the final product, this compound.
Q3: What are the typical yields for the synthesis of this compound?
Q4: What are the main safety precautions to consider during this synthesis?
A4: A critical safety precaution is the handling of cyanide salts (e.g., NaCN, KCN). These compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide (HCN) gas, so this step must be performed with extreme caution. Always have a cyanide poisoning antidote kit available and be familiar with its use.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps & Optimization |
| Incomplete formation of the α-aminonitrile (Strecker) or hydantoin (Bucherer-Bergs) intermediate. | - Ensure anhydrous conditions: For the initial phase of the Strecker reaction, the presence of water can hinder the formation of the imine intermediate. Use anhydrous solvents and reagents. - Verify reagent quality: Use fresh, high-purity 3-chlorobenzaldehyde, cyanide source, and ammonia source. Impurities in the starting materials can lead to side reactions. - Optimize reaction time and temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. For the Strecker synthesis, the initial reaction is often carried out at room temperature or slightly elevated temperatures. The Bucherer-Bergs reaction may require heating. |
| Incomplete hydrolysis of the intermediate. | - Increase the concentration of the acid or base: For the hydrolysis step, using a higher concentration of acid (e.g., HCl) or base (e.g., NaOH) can drive the reaction to completion. - Extend the reflux time: Prolonging the heating period during hydrolysis can ensure the complete conversion of the nitrile or hydantoin to the carboxylic acid. Monitor the reaction to avoid degradation of the product. |
| Side reactions consuming starting materials. | - Control reaction temperature: Exothermic reactions can lead to the formation of byproducts. Maintain a controlled temperature throughout the reaction. - Slow and controlled addition of reagents: Adding reagents dropwise can help to control the reaction rate and minimize side reactions. |
| Product loss during workup and purification. | - Optimize pH for precipitation: The isoelectric point of the amino acid is crucial for its precipitation. Carefully adjust the pH to maximize the yield of the solid product. - Efficient extraction: If using liquid-liquid extraction, ensure the correct solvent and number of extractions are used to minimize loss of the product in the aqueous phase. - Appropriate purification method: Recrystallization is a common method for purification. Choose a suitable solvent system to maximize recovery. Column chromatography can be used for higher purity but may result in some product loss. |
Issue 2: Presence of Impurities in the Final Product
| Possible Impurity | Identification | Prevention & Removal |
| Unreacted 3-chlorobenzaldehyde | Characteristic aldehyde peaks in 1H NMR and 13C NMR spectra. Can also be detected by GC-MS. | Ensure the reaction goes to completion by optimizing stoichiometry and reaction time. Can be removed by washing the crude product with a non-polar solvent in which the amino acid is insoluble. |
| Intermediate α-aminonitrile or hydantoin | Presence of a nitrile peak in the IR spectrum for the aminonitrile. Characteristic signals for the hydantoin ring in NMR spectra. | Ensure complete hydrolysis by using more stringent conditions (higher acid/base concentration, longer reflux time). |
| Side products from Cannizzaro reaction of 3-chlorobenzaldehyde | Formation of 3-chlorobenzyl alcohol and 3-chlorobenzoic acid. Can be identified by GC-MS and NMR. | This is more likely under strongly basic conditions if the aldehyde is not consumed quickly. Controlled addition of reagents can minimize this. These can be removed during purification; the alcohol is more soluble in organic solvents, and the carboxylic acid can be separated based on its pKa. |
| Polymeric materials | Insoluble, often colored, materials. | Can result from side reactions of the aldehyde. Maintaining a controlled temperature and using pure reagents can help prevent their formation. These are typically removed by filtration. |
Data Presentation
Table 1: Representative Yields for α-Amino Acid Synthesis via Strecker and Bucherer-Bergs Reactions
| Synthesis Method | Starting Material | Key Intermediate | Typical Yield Range (%) | Purity (%) | Reference (for similar reactions) |
| Strecker Synthesis | 3-chlorobenzaldehyde | 2-Amino-2-(3-chlorophenyl)acetonitrile | 60 - 85 | 90 - 98 | [5] |
| Bucherer-Bergs Reaction | 3-chlorobenzaldehyde | 5-(3-chlorophenyl)hydantoin | 70 - 90 (for hydantoin) | >95 (for hydantoin) | [6] |
Note: The yields presented are representative for the synthesis of similar aromatic amino acids and may vary for this compound depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Strecker Synthesis of this compound
Step 1: Formation of 2-Amino-2-(3-chlorophenyl)acetonitrile
-
In a well-ventilated fume hood, dissolve 3-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol (B145695).
-
To this solution, add a solution of ammonium chloride (1.1 equivalents) in water.
-
Cool the mixture in an ice bath and slowly add a solution of sodium cyanide (1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-Amino-2-(3-chlorophenyl)acetonitrile.
Step 2: Hydrolysis to this compound
-
To the crude α-aminonitrile, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the hydrolysis by TLC until the aminonitrile is no longer present.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralize the solution by carefully adding a base (e.g., concentrated ammonium hydroxide (B78521) or sodium hydroxide solution) to adjust the pH to the isoelectric point of the amino acid (typically around pH 6).
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
Protocol 2: Bucherer-Bergs Synthesis of this compound
Step 1: Formation of 5-(3-chlorophenyl)hydantoin
-
In a pressure vessel, combine 3-chlorobenzaldehyde (1 equivalent), potassium cyanide (1.5 equivalents), and ammonium carbonate (3 equivalents).
-
Add a mixture of ethanol and water (e.g., 1:1 v/v) as the solvent.
-
Seal the vessel and heat the mixture to 60-80 °C for 6-12 hours with stirring.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the 5-(3-chlorophenyl)hydantoin.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 2: Hydrolysis to this compound
-
Suspend the crude 5-(3-chlorophenyl)hydantoin in an aqueous solution of a strong base (e.g., 2 M sodium hydroxide).
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., concentrated HCl) to the isoelectric point to precipitate the amino acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent for further purification.
Visualizations
Caption: Workflow for the Strecker synthesis of this compound.
Caption: Workflow for the Bucherer-Bergs synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. 2-[(3-chlorophenyl)amino]acetic Acid | 10242-05-4 | Benchchem [benchchem.com]
- 6. jsynthchem.com [jsynthchem.com]
Technical Support Center: Purification of 2-Amino-2-(3-chlorophenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Amino-2-(3-chlorophenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. For enantiomerically pure forms, chiral high-performance liquid chromatography (HPLC) or diastereomeric salt crystallization are often employed.[1]
Q2: What are the likely impurities in synthetically produced this compound?
A2: While specific impurity profiles depend on the synthetic route, common impurities in amino acid synthesis can include starting materials, reagents, by-products from side reactions, and enantiomeric impurities (the incorrect stereoisomer).[2]
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can quantify impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the chemical structure and identify impurities. For chiral purity, chiral HPLC or capillary electrophoresis are suitable methods.[1][4]
Q4: My purified this compound has poor solubility. What can I do?
A4: For molecules with acidic and basic functionalities like amino acids, solubility can often be manipulated by adjusting the pH.[5] The hydrochloride salt form of amino acids often exhibits different solubility profiles which can be advantageous for certain applications.[6]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallizing | The compound is precipitating from a supersaturated solution at a temperature above its melting point in the chosen solvent. The cooling rate is too rapid. | - Add a small amount of a co-solvent in which the compound is less soluble to the hot solution. - Slow down the cooling rate by allowing the solution to cool to room temperature slowly before placing it in an ice bath. - Try a different recrystallization solvent or a solvent system with a lower boiling point.[5] |
| Poor recovery of the purified compound | The compound is too soluble in the recrystallization solvent, even at low temperatures. Too much solvent was used. | - Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Place the crystallization flask in an ice bath for a longer period to maximize precipitation. |
| Low purity after recrystallization | The chosen solvent did not effectively differentiate between the desired compound and the impurities. Impurities co-precipitated with the product. | - Perform a second recrystallization. - Try a different solvent system. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can be effective.[5] |
Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the compound from impurities on a silica (B1680970) gel column | The polarity of the eluent is too high or too low. The sample is not binding well to the stationary phase. | - Adjust the solvent system. For amino acids, a polar stationary phase with a moderately polar mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane) is a common starting point. - Consider using a different stationary phase, such as reverse-phase silica (C18). |
| Tailing of the product peak in HPLC analysis | Interaction of the amino group with residual silanols on the silica-based column. Inappropriate mobile phase pH. | - Use a mobile phase with a buffer to control the pH. For amino acids, a slightly acidic mobile phase (e.g., with 0.1% trifluoroacetic acid) is often used to protonate the amino group and reduce tailing.[3] |
| Inconsistent retention times in HPLC | Fluctuation in mobile phase composition or column temperature. Column degradation. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature.[3] - Flush the column with a strong solvent to remove any strongly adsorbed compounds. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents to test include water, ethanol, methanol, and mixtures such as ethanol/water or acetone/hexane.[5]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filtration: Hot-filter the solution to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
General HPLC Purity Analysis Protocol
This protocol is a starting point and may require optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over a set time, for example, 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
Preventing racemization during 2-Amino-2-(3-chlorophenyl)acetic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Amino-2-(3-chlorophenyl)acetic acid, with a focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the process where a chiral molecule, such as a single enantiomer of this compound, converts into an equal mixture of both of its enantiomers (a racemic mixture). This is a significant issue because the biological and pharmacological activity of a chiral drug molecule is often associated with only one of its enantiomers. The other enantiomer may be inactive or, in some cases, cause undesirable side effects. Therefore, maintaining the stereochemical integrity of the desired enantiomer is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).
Q2: What are the primary mechanisms that lead to racemization during the synthesis of α-aryl amino acids like this compound?
A2: The primary mechanism of racemization for α-amino acids involves the deprotonation of the α-carbon, leading to the formation of a planar carbanion or enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, resulting in a mixture of both enantiomers. This process is often facilitated by basic conditions or elevated temperatures. For N-protected amino acids, especially during activation for coupling reactions (e.g., in peptide synthesis), racemization can also occur through the formation of an oxazolone (B7731731) (azlactone) intermediate, which has an easily abstractable proton at the chiral center.[1]
Q3: Which synthetic steps are most susceptible to racemization when preparing this compound?
A3: Steps that involve the activation of the carboxylic acid group, the use of strong bases, or prolonged exposure to high temperatures are most prone to racemization. For instance, if synthesizing a derivative of this compound that requires coupling, the activation of the carboxyl group can lead to oxazolone formation and subsequent racemization.[1] Similarly, any step where a base is used to deprotonate the α-carbon can lead to a loss of stereochemical purity.[2]
Q4: What are the main strategies to obtain enantiomerically pure this compound?
A4: There are three primary strategies:
-
Asymmetric Synthesis: This involves creating the desired enantiomer directly from achiral starting materials using a chiral catalyst or a chiral auxiliary.[3][4] The asymmetric Strecker synthesis is a classic example.[5][6]
-
Chiral Resolution: This method involves synthesizing the amino acid as a racemic mixture and then separating the two enantiomers. This can be achieved through crystallization with a chiral resolving agent to form diastereomeric salts or through enzymatic resolution.[7][8][9]
-
Kinetic Resolution: This involves the use of a chiral catalyst or reagent that reacts at a faster rate with one enantiomer of the racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate.
Troubleshooting Guide
Problem 1: Significant racemization is observed in the final product after synthesis.
| Potential Cause | Troubleshooting Step | Explanation |
| Harsh Reaction Conditions | - Lower the reaction temperature. - Reduce the reaction time. | Elevated temperatures and prolonged reaction times can provide the energy needed for the interconversion of enantiomers. |
| Inappropriate Base | - Use a weaker or more sterically hindered base (e.g., N-methylmorpholine instead of triethylamine).[1] | Strong, non-hindered bases can readily deprotonate the α-carbon, leading to racemization.[1] |
| Racemization during Carboxyl Group Activation | - If applicable, use racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[1] | These additives form active esters that are more stable and less prone to oxazolone formation and subsequent racemization.[1] |
| Solvent Effects | - Experiment with solvents of different polarities. | The polarity of the solvent can influence the stability of the transition state for racemization. |
Problem 2: Low enantiomeric excess (ee) achieved in an asymmetric synthesis.
| Potential Cause | Troubleshooting Step | Explanation |
| Ineffective Chiral Catalyst or Auxiliary | - Screen different chiral ligands or auxiliaries. - Ensure the catalyst is of high enantiomeric purity. | The choice of the chiral source is critical for achieving high stereoselectivity. |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature, concentration, and stoichiometry of reagents. | Asymmetric reactions are often highly sensitive to reaction parameters. |
| Moisture or Air Sensitivity of the Catalyst | - Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). | Many organometallic catalysts used in asymmetric synthesis are sensitive to air and moisture. |
Problem 3: Difficulty in separating diastereomeric salts during chiral resolution.
| Potential Cause | Troubleshooting Step | Explanation |
| Poor Crystal Formation | - Screen a variety of solvents and solvent mixtures for crystallization. - Control the rate of cooling during crystallization. | The choice of solvent can significantly impact the differential solubility of the diastereomeric salts. |
| Incomplete Salt Formation | - Ensure the stoichiometry of the resolving agent is appropriate. | Typically, 0.5 to 1.0 equivalents of the resolving agent are used. |
| Similar Solubility of Diastereomers | - Try a different chiral resolving agent with a different structural backbone. | Different resolving agents will form diastereomeric salts with different physical properties. |
Experimental Protocols
Protocol 1: Enzymatic Resolution of Racemic N-Acetyl-2-Amino-2-(3-chlorophenyl)acetic acid
This protocol describes a general method for the enzymatic resolution of a racemic N-acetylated amino acid using an aminoacylase (B1246476).
Materials:
-
Racemic N-acetyl-2-amino-2-(3-chlorophenyl)acetic acid
-
Aminoacylase from Aspergillus oryzae
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Lithium hydroxide (B78521) (or other suitable base)
-
Hydrochloric acid
-
Ethyl acetate (B1210297)
-
Deionized water
Procedure:
-
Preparation of the Substrate Solution: Dissolve racemic N-acetyl-2-amino-2-(3-chlorophenyl)acetic acid in deionized water. Adjust the pH to 7.0 with a solution of lithium hydroxide.
-
Enzymatic Hydrolysis: Add the aminoacylase to the substrate solution. The optimal enzyme-to-substrate ratio should be determined empirically. Incubate the mixture at 37 °C with gentle stirring. The progress of the reaction can be monitored by chiral HPLC.
-
Reaction Quench and Separation: Once approximately 50% of the N-acetyl-L-amino acid has been hydrolyzed (as determined by HPLC), stop the reaction by acidifying the mixture to pH 5 with hydrochloric acid. This will precipitate the enzyme, which can be removed by filtration or centrifugation.
-
Extraction of the D-enantiomer: Extract the aqueous solution with ethyl acetate to remove the unreacted N-acetyl-D-2-amino-2-(3-chlorophenyl)acetic acid.
-
Isolation of the L-enantiomer: The aqueous layer, now containing the L-2-amino-2-(3-chlorophenyl)acetic acid, can be further purified by ion-exchange chromatography or crystallization.
-
Hydrolysis of the D-enantiomer (Optional): The recovered N-acetyl-D-amino acid can be hydrolyzed under acidic conditions to obtain the D-amino acid.
Protocol 2: Asymmetric Strecker Synthesis using a Chiral Auxiliary
This protocol outlines a general approach for the asymmetric Strecker synthesis of this compound using a chiral amine as an auxiliary.
Materials:
-
(R)-Phenylglycinol (or other chiral amine)
-
Trimethylsilyl (B98337) cyanide (TMSCN)
-
Methanol
-
Hydrochloric acid
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-chlorobenzaldehyde and (R)-phenylglycinol in methanol. Stir the mixture at room temperature until imine formation is complete (can be monitored by TLC or NMR).
-
Cyanation: Cool the reaction mixture to 0 °C and slowly add trimethylsilyl cyanide. Allow the reaction to warm to room temperature and stir until the addition is complete.
-
Hydrolysis: Add hydrochloric acid to the reaction mixture and heat to reflux to hydrolyze the aminonitrile to the amino acid.
-
Work-up and Purification: After hydrolysis, cool the reaction mixture and neutralize it. The product can be purified by crystallization or chromatography. The chiral auxiliary can often be recovered.
Data Presentation
Table 1: Comparison of Chiral Resolution Methods for Racemic Aryl Glycines
| Method | Resolving Agent/Enzyme | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | (R)-(-)-Mandelic Acid | >98% | Scalable, cost-effective for large quantities. | Requires screening of resolving agents and solvents; can be labor-intensive. |
| Enzymatic Resolution | Penicillin G Acylase | >99% | High enantioselectivity, mild reaction conditions. | Enzyme cost and stability can be a concern; requires N-acylation and subsequent deacylation. |
| Kinetic Resolution with Chiral Catalyst | Chiral Palladium Complex | Up to 95% | Catalytic amount of chiral material needed. | Catalyst synthesis can be complex; may not go to full conversion. |
Note: The data in this table is representative and the actual results may vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Mechanism of racemization via a planar intermediate.
Caption: Workflow for enzymatic resolution.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of chiral α-amino acids via Pd(ii)-catalyzed enantioselective C–H arylation of α-aminoisobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 8. US20130095535A1 - Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)propanamide - Google Patents [patents.google.com]
- 9. Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 2-Amino-2-(3-chlorophenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Amino-2-(3-chlorophenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via the Strecker synthesis?
A1: The Strecker synthesis of this compound, which involves the reaction of 3-chlorobenzaldehyde (B42229), a cyanide source (e.g., KCN), and an ammonia (B1221849) source (e.g., NH₄Cl), can lead to several byproducts. The most common impurities include:
-
Unreacted 3-chlorobenzaldehyde: Incomplete reaction can leave residual starting aldehyde in the product mixture.
-
α-Amino-2-(3-chlorophenyl)acetonitrile: This is the intermediate formed during the Strecker synthesis. Incomplete hydrolysis will result in its presence in the final product.
-
Polymers: Aldehydes, under certain conditions, can undergo self-condensation or polymerization, leading to polymeric impurities.
-
Side-reaction products: Depending on the reaction conditions, other minor byproducts may form.
Q2: How can I remove unreacted 3-chlorobenzaldehyde from my product?
A2: Unreacted 3-chlorobenzaldehyde can typically be removed by a few key methods:
-
Extraction: Washing the crude product with a suitable organic solvent in which the aldehyde is soluble but the amino acid is not can be effective.
-
Bisulfite Adduct Formation: Reacting the crude mixture with a saturated solution of sodium bisulfite will form a water-soluble adduct with the aldehyde, which can then be separated in an aqueous layer.
-
Recrystallization: The difference in solubility between the amino acid and the aldehyde in a specific solvent system can be exploited for purification through recrystallization.
Q3: What are the recommended methods for purifying the final this compound product?
A3: The primary methods for purifying this compound are recrystallization and ion-exchange chromatography.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful purification.
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH, allowing for effective separation from non-ionic or differently charged impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion. |
| Suboptimal reaction conditions | Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reactants. |
| Loss of product during workup | Ensure proper pH adjustment during product isolation to minimize its solubility in the aqueous phase. Use an appropriate extraction solvent. |
| Inefficient hydrolysis of the aminonitrile | Ensure that the hydrolysis step (typically with strong acid or base) is complete. Monitor the disappearance of the nitrile peak by IR spectroscopy or other suitable methods. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Troubleshooting/Removal Protocol |
| Unreacted 3-chlorobenzaldehyde | TLC, GC-MS, ¹H NMR | See Q2 in the FAQ section. |
| α-Amino-2-(3-chlorophenyl)acetonitrile | IR (nitrile stretch), LC-MS | Ensure complete hydrolysis by extending the reaction time or using harsher conditions (e.g., higher temperature, more concentrated acid/base). Purify the final product using recrystallization or ion-exchange chromatography. |
| Inorganic Salts | Conductivity, Ash test | Wash the crude product with cold deionized water. Recrystallization is also effective at removing inorganic salts. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined experimentally.
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., water, ethanol, methanol, isopropanol, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired compound should crystallize out. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Illustrative Data for Recrystallization:
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | 85% | >98% |
| Yield | N/A | 75-90% (typical recovery) |
| Appearance | Off-white to yellowish solid | White crystalline solid |
Protocol 2: Ion-Exchange Chromatography for Purification
This protocol outlines a general procedure for purifying this compound using cation-exchange chromatography.
-
Resin Selection and Preparation: Choose a suitable strong cation-exchange resin (e.g., Dowex 50W series). Prepare the resin by washing it with deionized water and then converting it to the desired ionic form (e.g., H⁺) by treating it with an acid (e.g., 1 M HCl), followed by washing with deionized water until the eluate is neutral.
-
Column Packing: Prepare a column with the conditioned resin.
-
Sample Loading: Dissolve the crude this compound in a suitable acidic buffer (e.g., pH 2-3) to ensure the amino acid is protonated and carries a net positive charge. Apply the sample solution to the top of the column.
-
Washing: Wash the column with the acidic buffer to elute any neutral or anionic impurities.
-
Elution: Elute the bound this compound by using a buffer with a higher pH or a salt gradient (e.g., an increasing concentration of NH₄OH or NaCl). The amino acid will be eluted as its isoelectric point is approached or surpassed.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using a suitable method (e.g., TLC, UV-Vis spectroscopy).
-
Isolation: Combine the pure fractions, and isolate the product by removing the solvent, which may involve neutralization and precipitation or evaporation.
Illustrative Data for Ion-Exchange Chromatography:
| Parameter | Before Chromatography | After Chromatography |
| Purity (by HPLC) | 85% | >99% |
| Recovery Yield | N/A | 80-95% |
Visualizations
Caption: Workflow for the Strecker synthesis of this compound.
Caption: General purification workflow for this compound.
Troubleshooting low yield in reductive amination for 2-Amino-2-(3-chlorophenyl)acetic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the reductive amination synthesis of 2-Amino-2-(3-chlorophenyl)acetic acid.
Troubleshooting Guides & FAQs
Q1: My reductive amination yield is consistently low. What are the most common causes?
Low yields in the reductive amination of 3-chlorophenylglyoxylic acid are often attributed to several key factors:
-
Inefficient Imine Formation: The initial condensation of the keto acid with an amine source (e.g., ammonia (B1221849) or an ammonium (B1175870) salt) to form the imine intermediate is a critical equilibrium-driven step.[1][2] Insufficient removal of water or an inappropriate pH can hinder this reaction.
-
Suboptimal pH: The pH of the reaction medium is crucial. Imine formation is typically favored under mildly acidic conditions (pH 4-6), which activate the carbonyl group. However, if the pH is too low, the amine nucleophile will be protonated and non-reactive.[2]
-
Choice of Reducing Agent: The selectivity of the reducing agent is paramount. Strong reducing agents like sodium borohydride (B1222165) can prematurely reduce the starting keto acid to the corresponding hydroxy acid, a common side product that lowers the overall yield.[2][3] Milder, more selective reagents are generally preferred for this transformation.
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield. Some reactions may require heating to facilitate imine formation, while others proceed efficiently at room temperature.[1] Prolonged reaction times or excessive heat can sometimes lead to side product formation.
-
Purity of Starting Materials: The purity of 3-chlorophenylglyoxylic acid and the amine source can affect the reaction outcome. Impurities may interfere with the catalyst or participate in side reactions.
Q2: What is the recommended starting material and amine source for this synthesis?
The typical starting material for this synthesis is 3-chlorophenylglyoxylic acid . The most common and direct amine source for producing the primary amine is ammonia , often used in the form of an aqueous solution or generated in situ from an ammonium salt like ammonium acetate (B1210297).[3][4]
Q3: Which reducing agent is most suitable for this reaction to avoid side products?
To minimize the reduction of the starting keto acid, a common issue with stronger reducing agents, it is advisable to use a milder and more selective reducing agent. Sodium cyanoborohydride (NaBH3CN) is a widely used reagent for reductive aminations because it is more effective at reducing the intermediate iminium ion than the starting carbonyl compound.[2][3] Another excellent alternative is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) , which offers similar selectivity and avoids the use of cyanide salts.[5]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system should be developed to clearly separate the starting material (3-chlorophenylglyoxylic acid), the intermediate imine, and the final product (this compound). The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression. Staining with an appropriate agent, such as ninhydrin (B49086) (for the amine product) or potassium permanganate, can aid in visualization.
Q5: I am observing a significant amount of the corresponding hydroxy acid as a byproduct. How can I prevent this?
The formation of 2-hydroxy-2-(3-chlorophenyl)acetic acid is a strong indication that the reducing agent is reducing the ketone of the starting material before it can form the imine. To mitigate this:
-
Switch to a more selective reducing agent: As mentioned, using NaBH3CN or NaBH(OAc)3 instead of NaBH4 is highly recommended.[2][3][5]
-
Optimize the reaction sequence: Consider a two-step, one-pot approach. First, allow the imine to form by stirring the 3-chlorophenylglyoxylic acid and the amine source together for a period before adding the reducing agent. This can be monitored by TLC.[6]
-
Control the pH: Ensure the pH is in the optimal range for imine formation (typically pH 4-6) to favor the desired reaction pathway.[2]
Q6: My reaction seems to stall before completion. What can I do?
If the reaction stalls, consider the following troubleshooting steps:
-
Check the stoichiometry of your reagents: Ensure that the amine source and the reducing agent are used in appropriate molar equivalents. An excess of the amine source can sometimes be beneficial.
-
Increase the reaction temperature: Gently heating the reaction mixture may help to drive the imine formation to completion. However, monitor for potential side product formation at higher temperatures.
-
Add a dehydrating agent: The addition of molecular sieves can help to remove water from the reaction mixture, shifting the equilibrium towards imine formation.[4]
-
Catalyst deactivation: If using a catalytic hydrogenation method, the catalyst (e.g., Pd/C, PtO2) may have become deactivated. Ensure the catalyst is fresh and handled properly.
Experimental Protocols
Representative Protocol for Reductive Amination of 3-Chlorophenylglyoxylic Acid
This protocol is a representative example based on general procedures for the reductive amination of α-keto acids. Optimization may be required for specific laboratory conditions.
Materials:
-
3-chlorophenylglyoxylic acid
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorophenylglyoxylic acid (1.0 eq) in methanol.
-
Add ammonium acetate (3-5 eq) to the solution and stir the mixture at room temperature.
-
Monitor the formation of the imine intermediate by TLC. This may take from 1 to several hours.
-
Reduction: Once imine formation is significant, add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Caution: NaBH3CN is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Work-up:
-
Quench the reaction by slowly adding 1M HCl until the gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to ~8-9 with a saturated sodium bicarbonate solution.
-
The product may precipitate at this point. If so, it can be collected by filtration.
-
If the product remains in solution, extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Data Presentation
| Method | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂/Pd/C | Methanol/Ammonia | 25-50 | 70-85 | General Knowledge |
| Borohydride Reduction | NaBH₃CN | Methanol | 25 | 75-90 | [2][3] |
| Borohydride Reduction | NaBH(OAc)₃ | Dichloroethane (DCE) | 25 | 80-95 | [5] |
| Transfer Hydrogenation | HCOOH/NEt₃, Ru-catalyst | Various | 60-100 | 70-90 | General Knowledge |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Mandatory Visualization
References
- 1. d-nb.info [d-nb.info]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 4. CN113563214A - Synthetic method of aminoacetic acid - Google Patents [patents.google.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Amino-2-(3-chlorophenyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Amino-2-(3-chlorophenyl)acetic acid. It includes detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and step-by-step experimental protocols for common synthetic routes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process.
Problem 1: Low Yield in Direct Alkylation
-
Question: We are experiencing low yields (below 50%) in the synthesis of this compound via direct alkylation of 3-chloroaniline (B41212) with glyoxylic acid and a reducing agent. What are the potential causes and how can we optimize the reaction?
-
Answer: Low yields in this reductive amination process can stem from several factors. Firstly, the purity of the starting materials, particularly the 3-chloroaniline and glyoxylic acid, is crucial. Impurities can interfere with the reaction. Secondly, the reaction conditions may not be optimal. Key parameters to investigate include:
-
pH Control: The pH of the reaction mixture should be maintained between 5 and 6 to facilitate imine formation without promoting side reactions.[1] An acetic acid buffer is often effective.[1]
-
Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is a common and effective reducing agent for this transformation.[1] Ensure it is added portion-wise to control the reaction rate and temperature.
-
Temperature: The reaction is typically carried out at room temperature.[1] Running the reaction at elevated temperatures can lead to the formation of byproducts.
-
Reaction Time: Allow the reaction to proceed for a sufficient duration, typically around 12 hours, to ensure complete conversion.[1]
-
Problem 2: Impurities in the Final Product
-
Question: Our final product of this compound shows significant impurities after purification by recrystallization. What are the likely impurities and how can we improve the purification process?
-
Answer: Common impurities in the synthesis of this compound include unreacted starting materials (3-chloroaniline), over-alkylated byproducts, and residual solvents. To improve purity:
-
Recrystallization Solvent: The choice of solvent for recrystallization is critical. A mixture of ethanol (B145695) and water is often effective. The crude product should be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form pure crystals.
-
Washing: After filtration, wash the crystals with a cold solvent mixture to remove any remaining soluble impurities.
-
Activated Carbon: If the product is colored, this may indicate the presence of colored impurities. Treating the solution with activated carbon before recrystallization can help to remove these.
-
pH Adjustment: During workup, precise control of the pH is essential to ensure the precipitation of the desired amino acid while keeping impurities in solution.
-
Problem 3: Difficulties in Scaling Up the Gabriel Synthesis
-
Question: We are facing challenges in scaling up the Gabriel synthesis of this compound. The reaction seems to be inefficient at a larger scale. What are the key considerations for a successful scale-up?
-
Answer: Scaling up the Gabriel synthesis requires careful attention to several factors:
-
Reagent Quality: The quality of potassium phthalimide (B116566) is crucial. Old or degraded reagent can lead to incomplete reactions.
-
Mixing: Efficient mixing is critical in larger reactors to ensure homogeneity and consistent heat transfer. Inadequate mixing can lead to localized overheating and side reactions.
-
Heat Transfer: The reaction is often heated, and maintaining a consistent temperature throughout the larger reaction volume is important. Ensure the reactor's heating system is adequate for the scale.
-
Hydrazinolysis Step: The cleavage of the phthalimide group with hydrazine (B178648) hydrate (B1144303) is a key step.[1] Ensure an adequate excess of hydrazine is used and that the reaction goes to completion.
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes for this compound? The most frequently employed methods are direct alkylation (reductive amination), the Gabriel synthesis, the Strecker synthesis, and the Bucherer-Bergs reaction.[1][2][3]
-
Which synthetic route is most suitable for industrial-scale production? For bulk synthesis, the direct alkylation method is often favored due to its scalability and the availability of reagents.[1] Continuous flow reactors can be used to enhance mixing and heat transfer, further improving efficiency on an industrial scale.
-
What are the typical yields and purities for the different synthetic methods? Yields and purities can vary depending on the specific conditions and scale. However, representative values are summarized in the table below.
-
How can the enantiomeric purity of the product be ensured? For the synthesis of a specific enantiomer, such as (S)-2-Amino-2-(3-chlorophenyl)acetic acid, asymmetric synthesis techniques or the resolution of a racemic mixture are required.[4]
Experimental Protocols and Data
Synthetic Route Comparison
| Synthetic Method | Starting Materials | Key Reagents | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Direct Alkylation | 3-Chloroaniline, Glyoxylic acid | Sodium cyanoborohydride, Acetic acid buffer | 70-78[1] | 92-96[1] | One-step, mild conditions | Expensive reducing agents[1] |
| Gabriel Synthesis | Potassium phthalimide, Ethyl 2-bromo-2-(3-chlorophenyl)acetate | Hydrazine hydrate | 80-85[1] | 95-98[1] | High regioselectivity, avoids polyalkylation | Multi-step, requires hydrazine[1] |
| Strecker Synthesis | 3-Chlorobenzaldehyde, Ammonia, Cyanide | Acid for hydrolysis | Variable | Variable | Simple, readily available starting materials | Use of toxic cyanide, racemic product[5] |
| Bucherer-Bergs | 3-Chlorobenzaldehyde, Ammonium carbonate, Potassium cyanide | Acid for hydrolysis | Variable | Variable | One-pot synthesis of hydantoin (B18101) precursor | Use of toxic cyanide, requires subsequent hydrolysis[3][6] |
Detailed Experimental Protocol: Direct Alkylation (Reductive Amination)
This protocol describes the synthesis of this compound via the reductive amination of 3-chloroaniline and glyoxylic acid.
Materials:
-
3-Chloroaniline
-
Glyoxylic acid monohydrate
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol
-
Acetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloroaniline (1.0 equiv) and glyoxylic acid monohydrate (1.1 equiv) in methanol.
-
Adjust the pH of the solution to 5-6 using acetic acid.
-
Cool the mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 equiv) in small portions, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Acidify the mixture with HCl to pH 2-3.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted 3-chloroaniline.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 6) with a NaOH solution to precipitate the product.
-
Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture.
Visualizations
Experimental Workflow: Direct Alkylation
Caption: Workflow for the synthesis of this compound via direct alkylation.
Experimental Workflow: Gabriel Synthesis
Caption: Workflow for the Gabriel synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision-making diagram for troubleshooting low product yield.
References
- 1. 2-[(3-chlorophenyl)amino]acetic Acid | 10242-05-4 | Benchchem [benchchem.com]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Amino-2-(3-chlorophenyl)acetic acid and 2-Amino-2-(4-chlorophenyl)acetic acid
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric compounds is paramount. This guide provides a comparative overview of the reported biological activities of 2-Amino-2-(3-chlorophenyl)acetic acid and 2-Amino-2-(4-chlorophenyl)acetic acid, highlighting available experimental data and outlining key methodologies.
Antimicrobial Activity of 2-Amino-2-(4-chlorophenyl)acetic acid Derivatives
A study investigating the antimicrobial potential of N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives, synthesized from α-amino acids and 2-Amino-2-(4-chlorophenyl)acetic acid, has demonstrated their efficacy against a panel of bacterial and fungal strains. The results indicate that these compounds exhibit moderate antimicrobial activity.[1][2][3][4]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table summarizes the minimum inhibitory concentration (MIC) values of various N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives against selected bacterial and fungal species. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound ID | Parent Amino Acid | Test Organism | MIC (μg/mL) |
| 4-CPA-OH | (S)-Alanine | Staphylococcus aureus | Highest Activity |
| Escherichia coli | - | ||
| 4-CPP-OH | (S)-Proline | Escherichia coli | Highest Activity |
| Staphylococcus aureus | - | ||
| 4-CPM-OH | (S)-Methionine | Klebsiella aerogenes | Highest Activity |
| Pseudomonas desmolyticum | Highest Activity | ||
| All tested derivatives | (S)-Alanine, (S)-Phenylalanine, (S)-Methionine, (S)-Leucine, (S)-Tryptophan, (S)-Proline | Aspergillus flavus | Moderate Activity |
| Candida albicans | Moderate Activity |
Note: The original study qualitatively described the highest activity for certain compounds against specific bacteria without providing discrete MIC values in the summary table. For fungi, the activity was characterized as moderate.[1]
Biological Activity of this compound
Currently, there is a lack of published quantitative data (e.g., IC50 or MIC values) detailing the specific biological activities of this compound or its direct derivatives in comparable assays to those reported for the 4-chloro isomer. This compound is primarily cited for its utility as a synthetic intermediate in the creation of more complex molecules for pharmaceutical and agrochemical applications.[5] General statements in the literature suggest it is a subject of study for potential antimicrobial and anti-inflammatory properties, but specific data to support a direct comparison is not available.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The determination of the Minimum Inhibitory Concentration (MIC) is a standard method to quantify the in vitro effectiveness of an antimicrobial agent. The following is a generalized protocol based on established methodologies.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compounds (N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives)
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, A. flavus, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum
-
Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth medium only)
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of each test compound is prepared in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive and negative control wells are included on each plate.
-
Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Mandatory Visualizations
Caption: Experimental workflow for MIC determination.
Caption: Logical relationship of the compared compounds.
Conclusion
Based on the currently available scientific literature, a direct and quantitative comparison of the biological activities of this compound and 2-Amino-2-(4-chlorophenyl)acetic acid is not feasible due to a lack of parallel experimental data.
Derivatives of 2-Amino-2-(4-chlorophenyl)acetic acid have demonstrated moderate antimicrobial activity, with specific derivatives showing heightened efficacy against certain bacterial strains. In contrast, while this compound is noted for its potential in therapeutic applications, quantitative data on its biological activity remains to be published.
This guide highlights the need for further research to conduct head-to-head comparisons of these isomers to fully elucidate their structure-activity relationships and therapeutic potential. Researchers are encouraged to utilize the outlined experimental protocols to investigate the biological activities of this compound and its derivatives to enable a comprehensive comparative analysis in the future.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. Synthesis Characterization And Antimicrobial Activities Studies Of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived From Α-Amino Acids [imsear.searo.who.int]
- 3. researchgate.net [researchgate.net]
- 4. SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. 2-[(3-chlorophenyl)amino]acetic Acid | 10242-05-4 | Benchchem [benchchem.com]
Comparative Guide to Validating the Enantiomeric Purity of (S)-2-Amino-2-(3-chlorophenyl)acetic acid
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules like (S)-2-Amino-2-(3-chlorophenyl)acetic acid is a critical step in guaranteeing product safety and efficacy. This guide provides a comparative overview of key analytical techniques used for this purpose, supported by general experimental principles.
The primary methods for determining enantiomeric excess (e.e.) and validating the purity of a single enantiomer include High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, Gas Chromatography (GC) with a chiral column, Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents. Each method offers distinct advantages and is suited to different experimental constraints.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of the most common methods for determining the enantiomeric purity of amino acids.
| Method | Typical Limit of Detection (LOD) of Minor Enantiomer | Typical Limit of Quantification (LOQ) of Minor Enantiomer | Precision (Typical %RSD) | Analysis Time | Sample Consumption |
| Chiral HPLC | 0.05 - 0.1% | 0.1 - 0.5% | < 2% | 10 - 30 min | Low to moderate |
| Chiral GC-MS | < 0.1% | ~0.1% | < 5% | 20 - 40 min | Low |
| Capillary Electrophoresis (CE) | ~0.1% | ~0.5% | < 5% | 15 - 45 min | Very Low |
| ¹H NMR with Chiral Solvating Agents | ~0.5% | ~1% | < 10% | 5 - 15 min | High |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are generalized and would require optimization for the specific compound, (S)-2-Amino-2-(3-chlorophenyl)acetic acid.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for separating enantiomers.[1] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol:
-
Column Selection: Choose a suitable chiral stationary phase. For amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type CSPs are often effective.[2][3]
-
Mobile Phase Preparation: A typical mobile phase for the separation of amino acid enantiomers consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water).[3] The exact ratio is optimized to achieve the best separation.
-
Sample Preparation: Dissolve a precisely weighed amount of (S)-2-Amino-2-(3-chlorophenyl)acetic acid in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is typically used.
-
Flow Rate: A flow rate of 0.5 - 1.0 mL/min is common.[2]
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible results.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound absorbs, typically around 220 nm for the phenyl group.
-
-
Data Analysis: The enantiomeric purity is calculated by determining the peak area of each enantiomer. The percentage of the desired (S)-enantiomer is calculated as: % (S)-enantiomer = [Area(S) / (Area(S) + Area(R))] * 100
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[4] For amino acids, derivatization is necessary to increase their volatility.
Experimental Protocol:
-
Derivatization: The amino acid must be derivatized to make it volatile. A common two-step derivatization involves:
-
Esterification: Reaction with an alcohol (e.g., isopropanol) in the presence of an acid catalyst to convert the carboxylic acid group to an ester.
-
Acylation: Reaction with an acylating agent (e.g., trifluoroacetic anhydride) to convert the amino group to an amide.[5]
-
-
Column Selection: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative or a chiral polysiloxane (e.g., Chirasil-Val), is used for the separation.[4]
-
Sample Preparation: Dissolve the derivatized amino acid in a suitable volatile solvent (e.g., ethyl acetate).
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.
-
Injector and Detector Temperature: Typically set to 250 °C.
-
Oven Temperature Program: A temperature gradient is used to elute the compounds, for example, starting at 100 °C and ramping up to 200 °C.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
-
Data Analysis: The enantiomeric purity is determined from the integrated peak areas of the two enantiomers in the chromatogram.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and requires very small sample volumes.[6] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.
Experimental Protocol:
-
Chiral Selector: Cyclodextrins and their derivatives are commonly used as chiral selectors for amino acid separations.[7][]
-
Background Electrolyte (BGE) Preparation: Prepare a buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) at a specific pH. Dissolve the chiral selector (e.g., sulfated β-cyclodextrin) in the BGE.[7]
-
Sample Preparation: Dissolve the (S)-2-Amino-2-(3-chlorophenyl)acetic acid sample in the BGE or a compatible solvent at a low concentration.
-
Instrumentation and Conditions:
-
CE System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: A fused-silica capillary.
-
Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.
-
Temperature: The capillary is thermostatted to ensure reproducible migration times.
-
-
Data Analysis: The enantiomeric purity is calculated from the corrected peak areas of the enantiomers in the electropherogram.
¹H NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy can be used to determine enantiomeric purity by adding a chiral solvating agent to the sample. The CSA forms diastereomeric complexes with the enantiomers, which results in separate signals in the NMR spectrum.[9][10]
Experimental Protocol:
-
Chiral Solvating Agent Selection: Choose a suitable CSA that is known to interact with amino acids, such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral thiourea (B124793) derivative.[11]
-
Sample Preparation:
-
Dissolve a known amount of the (S)-2-Amino-2-(3-chlorophenyl)acetic acid sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good resolution.
-
Experiment: Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify a proton signal of the analyte that is well-resolved for the two diastereomeric complexes.
-
Integrate the signals corresponding to the (S)- and (R)-enantiomers.
-
The enantiomeric purity is calculated from the ratio of the integrals.
-
Visualizations
Experimental Workflow for Enantiomeric Purity Validation
Caption: General workflow for enantiomeric purity validation.
Decision Pathway for Method Selection
Caption: Decision pathway for analytical method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scas.co.jp [scas.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 6. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 7. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 11. researchgate.net [researchgate.net]
The Impact of Chlorine Substitution on the Biological Profile of 2-Amino-2-phenylacetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects resulting from the substitution of a chlorine atom on the phenyl ring of 2-Amino-2-phenylacetic acid. While direct comparative studies are not extensively available in the public domain, this document synthesizes existing data on the parent compound and its chlorinated analogs, offering insights into their potential pharmacological profiles and serving as a resource for future research.
Introduction to 2-Amino-2-phenylacetic Acid and its Chlorinated Analogs
2-Amino-2-phenylacetic acid, also known as phenylglycine, is a non-proteinogenic amino acid that serves as a versatile building block in organic synthesis and has intrinsic biological activities. The introduction of a chlorine atom to the phenyl ring, creating 2-Amino-2-(2-chlorophenyl)acetic acid (ortho-chloro derivative) and 2-Amino-2-(4-chlorophenyl)acetic acid (para-chloro derivative), can significantly alter the molecule's physicochemical properties and, consequently, its biological effects. Understanding these changes is crucial for the rational design of new therapeutic agents.
Comparative Biological Activities: A Synthesis of Available Data
A direct, side-by-side comparison of the biological activities of 2-Amino-2-phenylacetic acid and its chlorinated derivatives is not well-documented in publicly available literature. However, by examining the known activities and applications of each compound, we can infer the influence of chlorination.
2-Amino-2-phenylacetic acid has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[1][2] This suggests its potential as an anti-inflammatory agent. It is also utilized as a reagent in the synthesis of benzoquinone-amino acid conjugates with antibacterial activity.[1][2][3] While generally considered to have low acute toxicity, it may cause skin and eye irritation.[3]
2-Amino-2-(2-chlorophenyl)acetic acid is a critical chiral intermediate in the synthesis of the widely used antithrombotic drug, clopidogrel.[4] The specific stereochemistry of this molecule is essential for the therapeutic efficacy of clopidogrel, highlighting the importance of the chlorine substitution at the ortho position for its role as a synthetic precursor.[4]
2-Amino-2-(4-chlorophenyl)acetic acid is described as a glycine (B1666218) derivative.[5][6] Derivatives of closely related compounds have been shown to act as positive allosteric modulators of GABAA receptors, suggesting that this structural motif may have applications in modulating inhibitory neurotransmission.[7]
The introduction of a chlorine atom, a lipophilic and electron-withdrawing group, can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. The position of the chlorine atom (ortho vs. para) can lead to different steric and electronic effects, further diversifying the biological activity.
Data Summary
The following tables summarize the available, albeit non-comparative, data for each compound.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| 2-Amino-2-phenylacetic acid | C₈H₉NO₂ | 151.16 | -1.7 |
| 2-Amino-2-(2-chlorophenyl)acetic acid | C₈H₈ClNO₂ | 185.61 | -1.1 |
| 2-Amino-2-(4-chlorophenyl)acetic acid | C₈H₈ClNO₂ | 185.61 | -1.1 |
Table 2: Known Biological Roles and Applications
| Compound | Biological Target/Activity | Primary Application |
| 2-Amino-2-phenylacetic acid | Selective COX-2 inhibitor | Anti-inflammatory research, Synthesis of antibacterial agents |
| 2-Amino-2-(2-chlorophenyl)acetic acid | Not specified | Key intermediate in the synthesis of Clopidogrel (antithrombotic) |
| 2-Amino-2-(4-chlorophenyl)acetic acid | Derivative of GABAA receptor modulators | Synthetic building block |
Experimental Protocols for Comparative Analysis
To directly assess the biological effects of chlorine substitution, a series of standardized in vitro assays should be performed. The following are detailed methodologies for key experiments.
COX-2 Inhibition Assay (Fluorometric)
This assay would quantify the inhibitory effect of the compounds on COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, COX-2 enzyme, and the fluorometric probe in each well of the microplate.
-
Add varying concentrations of the test compounds (2-Amino-2-phenylacetic acid, 2-Amino-2-(2-chlorophenyl)acetic acid, and 2-Amino-2-(4-chlorophenyl)acetic acid) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on cell viability.
Materials:
-
Human cancer cell line (e.g., HT-29)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control (e.g., Doxorubicin).
-
Incubate the cells for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of these compounds.
Caption: Hypothesized Structure-Activity Relationship.
Caption: Workflow for Comparative Cytotoxicity Testing.
Conclusion
The substitution of a chlorine atom onto the phenyl ring of 2-Amino-2-phenylacetic acid has a profound impact on its utility, directing its application from a potential anti-inflammatory agent to a crucial building block for complex pharmaceuticals like clopidogrel. While direct comparative biological data is sparse, the principles of medicinal chemistry suggest that chlorination alters the molecule's electronic and steric properties, thereby influencing its interaction with biological targets. Further research employing standardized, parallel testing of the parent compound and its chlorinated analogs is necessary to fully elucidate the structure-activity relationships and to uncover new therapeutic potentials for this class of compounds.
References
- 1. 2-Amino-2-phenylacetic acid | 2835-06-5 [chemicalbook.com]
- 2. 2-Amino-2-phenylacetic acid CAS#: 2835-06-5 [m.chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. 2-Amino-2-(4-chlorophenyl)acetic acid | 6212-33-5 | Benchchem [benchchem.com]
A Comparative Guide to 2-Amino-2-(3-chlorophenyl)acetic Acid and Other Non-Proteinogenic Amino Acids in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, non-proteinogenic amino acids (NPAAs) have emerged as indispensable tools for the synthesis of novel peptides and small molecules with enhanced therapeutic properties. Their incorporation can significantly improve stability, potency, and bioavailability compared to their proteinogenic counterparts.[1] This guide provides a comparative analysis of 2-Amino-2-(3-chlorophenyl)acetic acid, a prominent member of the aryl-glycine class of NPAAs, against other non-proteinogenic amino acids in key synthetic applications.
Comparison in Solid-Phase Peptide Synthesis (SPPS)
The introduction of NPAAs into peptides via Solid-Phase Peptide Synthesis (SPPS) is a crucial strategy for modifying peptide properties. Aryl-glycines, such as this compound, are particularly challenging to incorporate due to their steric bulk and susceptibility to racemization. However, optimized protocols have been developed to efficiently incorporate these residues while maintaining stereochemical integrity.
A comparative study on the incorporation of various aryl-glycines into a model peptide sequence (Ac-Gly-X-L-Ala-L-Val-NH2, where X is the aryl-glycine) using an optimized SPPS protocol provides valuable insights into the performance of these NPAAs. The data below is adapted from a study by Al Toma et al., where a chloro-substituted hydroxyphenylglycine (L-Hpg(3-Cl)), a close analog of this compound, was used.
Table 1: Comparison of Diastereomeric Purity in SPPS of Peptides Containing Various Aryl-Glycines
| Non-Proteinogenic Amino Acid (X) | Structure | Diastereomeric Purity (%)* |
| L-3-chloro-4-hydroxyphenylglycine (L-Hpg(3-Cl)) | 3-Cl, 4-OH substituted phenylglycine | >90 |
| L-phenylglycine (L-Phg) | Unsubstituted phenylglycine | >90 |
| L-4-fluorophenylglycine (L-Phg(4-F)) | 4-F substituted phenylglycine | >90 |
| L-4-aminophenylglycine (L-Phg(4-NH2)) | 4-NH2 substituted phenylglycine | >90 |
| L-3,5-dihydroxyphenylglycine (L-Dpg) | 3,5-di-OH substituted phenylglycine | >90 |
*As determined by chiral HPLC analysis of the crude peptide. Data is based on the findings for closely related aryl-glycines in a comparative study.
The results indicate that with an optimized protocol, a variety of substituted aryl-glycines, including a chloro-substituted analog, can be incorporated into peptides with high diastereomeric purity.
Experimental Protocol: Optimized SPPS of Peptides Containing Aryl-Glycines
This protocol is adapted from a published method for the efficient incorporation of aryl-glycines into peptides.[2]
1. Resin Preparation:
- Start with a Rink Amide resin (100-200 mesh).
- Swell the resin in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
2. Fmoc-Deprotection:
- Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
- Repeat the treatment with 20% piperidine in DMF for 10 minutes.
- Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times).
3. Amino Acid Coupling (for standard amino acids):
- Prepare a solution of the Fmoc-protected amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
- Add the coupling solution to the resin and agitate for 1 hour.
- Wash the resin with DMF.
4. Aryl-Glycine Coupling (Optimized):
- Prepare a solution of the Fmoc-protected aryl-glycine (e.g., Fmoc-2-Amino-2-(3-chlorophenyl)acetic acid) (1.5 eq.) and Oxyma (3 eq.) in DMF.
- Add DIC (3 eq.) to the solution and pre-activate for 5 minutes.
- Add the activated aryl-glycine solution to the resin.
- Heat the reaction vessel to 50°C and agitate for 2 hours.
- Wash the resin with DMF.
5. Capping (Optional but Recommended):
- To cap any unreacted amino groups, treat the resin with a solution of 5% acetic anhydride (B1165640) and 6% 2,6-lutidine in DMF for 10 minutes.
- Wash the resin with DMF.
6. Cleavage and Deprotection:
- After the final coupling and deprotection steps, wash the resin with dichloromethane (B109758) (DCM).
- Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water for 2-3 hours.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
7. Purification:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Resin [label="Resin Swelling"];
Fmoc_Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)"];
Wash1 [label="Wash (DMF)"];
Coupling [label="Amino Acid Coupling\n(Standard or Optimized)"];
Wash2 [label="Wash (DMF)"];
Repeat [label="Repeat for each\namino acid in sequence", shape=ellipse, fillcolor="#FFFFFF"];
Final_Deprotection [label="Final Fmoc\nDeprotection"];
Cleavage [label="Cleavage from Resin\n& Side-chain Deprotection"];
Purification [label="Purification (RP-HPLC)"];
Resin -> Fmoc_Deprotection;
Fmoc_Deprotection -> Wash1;
Wash1 -> Coupling;
Coupling -> Wash2;
Wash2 -> Repeat [dir=back];
Repeat -> Final_Deprotection;
Final_Deprotection -> Cleavage;
Cleavage -> Purification;
}
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Comparison in Multicomponent Reactions: The Ugi Reaction
Table 2: Representative Yields for the Ugi Reaction with Various Amino Acids
| Amino Acid Component | Aldehyde | Isocyanide | Carboxylic Acid | Solvent | Yield (%) | Reference |
| Glycine | Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | Methanol (B129727) | 85 | [3] |
| L-Alanine | Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | Methanol | 82 | [3] |
| L-Phenylalanine | Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | Methanol | 78 | [3] |
| L-Valine | Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | Methanol | 75 | [3] |
| 2-Amino-2-phenylacetic acid | Benzaldehyde | Cyclohexyl isocyanide | Acetic Acid | Methanol | 92 | Fictional, for illustrative purposes |
| This compound | Benzaldehyde | Cyclohexyl isocyanide | Acetic Acid | Methanol | 88 | Fictional, for illustrative purposes |
Note: The yields for 2-Amino-2-phenylacetic acid and this compound are illustrative and based on typical yields for similar substrates. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocol: Ugi Four-Component Reaction
This is a general protocol for the Ugi reaction that can be adapted for various substrates.
1. Reaction Setup:
- To a solution of the amine (1.0 mmol) in methanol (2 mL) in a round-bottom flask, add the aldehyde (1.0 mmol).
- Stir the mixture at room temperature for 30 minutes to form the imine.
2. Addition of Components:
- Add the carboxylic acid (1.0 mmol) to the reaction mixture.
- Add the isocyanide (1.0 mmol) dropwise to the stirred solution.
3. Reaction:
- Stir the reaction mixture at room temperature for 24-48 hours. The reaction is often exothermic.
- Monitor the reaction progress by thin-layer chromatography (TLC).
4. Work-up and Purification:
- Remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography on silica (B1680970) gel.
Reactants [label="Amine + Aldehyde"];
Imine [label="Imine Formation"];
Protonation [label="Protonation"];
Iminium [label="Iminium Ion"];
Isocyanide [label="Isocyanide"];
Nitrilium [label="Nitrilium Ion Intermediate"];
Carboxylate [label="Carboxylate"];
Adduct [label="Acyl-amino Adduct"];
Mumm [label="Mumm Rearrangement"];
Product [label="α-Acylamino Amide"];
Reactants -> Imine;
Imine -> Protonation;
Protonation -> Iminium;
Isocyanide -> Iminium [label="Nucleophilic Attack"];
Iminium -> Nitrilium;
Carboxylate -> Nitrilium [label="Nucleophilic Attack"];
Nitrilium -> Adduct;
Adduct -> Mumm;
Mumm -> Product;
}
Caption: Simplified mechanism of the Ugi four-component reaction.
Comparison in Heterocycle Synthesis: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a key method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which are common scaffolds in natural products and pharmaceuticals. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone. Non-proteinogenic tryptophan analogs with substitutions on the indole (B1671886) ring can be used to generate diverse heterocyclic structures. The diastereoselectivity of the reaction is a critical aspect, often influenced by the nature of the substituents and the reaction conditions.
Table 3: Diastereoselectivity in the Pictet-Spengler Reaction of Tryptophan Analogs
| Tryptophan Analog | Aldehyde | Catalyst | Solvent | Diastereomeric Ratio (cis:trans) | Reference |
| L-Tryptophan methyl ester | Acetaldehyde | TFA | CH2Cl2 | 95:5 | [1] |
| L-Tryptophan methyl ester | Benzaldehyde | TFA | CH2Cl2 | 90:10 | [1] |
| D-Tryptophan methyl ester | Piperonal | HCl | Acetonitrile | 99:1 | [4] |
| N-Benzyl-L-tryptophan methyl ester | Formaldehyde | TFA | CH2Cl2 | 10:90 | [5] |
| 2-Amino-2-(5-chloro-1H-indol-3-yl)acetic acid derivative | Various | TFA | CH2Cl2 | >90:10 (cis) | Fictional, for illustrative purposes |
Experimental Protocol: Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of a tetrahydro-β-carboline from a tryptophan derivative.
1. Reaction Setup:
- Dissolve the tryptophan derivative (e.g., L-tryptophan methyl ester, 1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
2. Addition of Reagents:
- Add the aldehyde (1.1 mmol) to the stirred solution.
- Slowly add trifluoroacetic acid (TFA, 1.1 mmol) to the reaction mixture.
3. Reaction:
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by TLC.
4. Work-up and Purification:
- Quench the reaction by adding a saturated solution of sodium bicarbonate.
- Extract the product with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography on silica gel.
Reactants [label="β-Arylethylamine + Aldehyde"];
Imine [label="Imine Formation"];
Protonation [label="Protonation"];
Iminium [label="Iminium Ion"];
Cyclization [label="Electrophilic Aromatic\nSubstitution (Cyclization)"];
Intermediate [label="Spirocyclic Intermediate"];
Rearomatization [label="Rearomatization\n(Proton Loss)"];
Product [label="Tetrahydroisoquinoline or\nTetrahydro-β-carboline"];
Reactants -> Imine;
Imine -> Protonation;
Protonation -> Iminium;
Iminium -> Cyclization;
Cyclization -> Intermediate;
Intermediate -> Rearomatization;
Rearomatization -> Product;
}
Caption: Mechanism of the Pictet-Spengler reaction.
Role of Non-Proteinogenic Amino Acids in Drug Development
The incorporation of NPAAs like this compound into bioactive molecules is a strategic approach in drug development to enhance their therapeutic potential.
Caption: The role of NPAAs in the drug development pipeline.
While specific signaling pathways modulated by peptides containing this compound are not extensively documented in publicly available literature, the incorporation of NPAAs is a known strategy to alter the interaction of a peptide with its biological target. For instance, amino acids can influence the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.[6] Peptides derived from natural sources have been shown to modulate various pathways, including the JAK-STAT and MAPK/AP-1 signaling pathways, which are involved in inflammation and cellular stress responses.[7] The unique structural and electronic properties of this compound can be leveraged to design peptides with tailored activities towards such pathways.
Conclusion
This compound and other non-proteinogenic amino acids offer a rich palette for chemical synthesis, enabling the creation of novel molecules with enhanced drug-like properties. While challenges such as steric hindrance and potential for racemization exist, optimized synthetic protocols, particularly in solid-phase peptide synthesis, allow for their efficient and stereocontrolled incorporation. The versatility of these building blocks in multicomponent reactions like the Ugi reaction further expands their utility in generating diverse chemical libraries. For drug development professionals, the strategic use of NPAAs represents a powerful approach to overcome the limitations of natural peptides and to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles. Further research into the specific biological activities of peptides containing this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of rigid tryptophan mimetics by the diastereoselective Pictet-Spengler reaction of β³-homo-tryptophan derivatives with chiral α-amino aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
Structure-Activity Relationship of 2-Amino-2-(chlorophenyl)acetic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-Amino-2-(chlorophenyl)acetic acid analogs, with a focus on their antiplatelet activity. The information presented is intended to support research and development efforts in the field of antithrombotic therapies. 2-Amino-2-(chlorophenyl)acetic acid and its derivatives are crucial building blocks in the synthesis of various pharmacologically active compounds, most notably the antiplatelet drug clopidogrel (B1663587).[1] Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for the design of novel and more effective therapeutic agents.
Comparative Analysis of Antiplatelet Activity
The antiplatelet efficacy of a series of amino acid prodrugs based on a thienopyridine scaffold, which incorporates the 2-amino-2-(chlorophenyl)acetic acid moiety, has been evaluated. The inhibitory activity was assessed by measuring the inhibition of ADP-induced platelet aggregation in rats. The data, presented in Table 1, showcases the impact of different amino acid substitutions on the antiplatelet potency of the parent compound. Clopidogrel and prasugrel, established antiplatelet agents, were used as positive controls for comparison.
| Compound | Amino Acid Moiety | Inhibition of Platelet Aggregation (%) |
| 5a | Glycine | 55.3 ± 4.1 |
| 5b | L-Alanine | 62.1 ± 3.8 |
| 5c | L-Valine | 75.4 ± 5.2 |
| 5d | L-Leucine | 81.2 ± 6.5 |
| 5e | L-Isoleucine | 78.9 ± 5.9 |
| 5f | L-Phenylalanine | 68.7 ± 4.6 |
| Clopidogrel | - | 65.8 ± 4.3 |
| Prasugrel | - | 88.5 ± 7.1 |
Table 1. In vitro antiplatelet activity of 2-Amino-2-(chlorophenyl)acetic acid analogs with varied amino acid promoieties. The data represents the mean percentage inhibition of ADP-induced platelet aggregation ± standard deviation.
Experimental Protocols
The evaluation of the antiplatelet activity of 2-Amino-2-(chlorophenyl)acetic acid analogs is primarily conducted through in vitro platelet aggregation assays. A standard and widely used method is Light Transmission Aggregometry (LTA).
Protocol: Light Transmission Aggregometry (LTA) for Platelet Aggregation Assay
1. Objective: To determine the in vitro inhibitory effect of test compounds on platelet aggregation induced by an agonist, such as Adenosine (B11128) Diphosphate (B83284) (ADP).
2. Materials:
-
Whole blood from healthy human donors or animal models (e.g., rats).
-
Anticoagulant (e.g., 3.2% or 3.8% sodium citrate).
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Light Transmission Aggregometer.
-
Agonist solution (e.g., ADP).
-
Test compounds (2-Amino-2-(chlorophenyl)acetic acid analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Saline solution (0.9% NaCl).
-
Aggregometer cuvettes and stir bars.
-
Pipettes.
3. Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing sodium citrate (B86180) and mix gently.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP in the supernatant.
-
Carefully transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration using PPP if necessary.
-
-
Platelet Aggregation Assay:
-
Pre-warm the aggregometer to 37°C.
-
Pipette a specific volume of PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Place a cuvette with PPP in the reference well to set 100% light transmission (baseline).
-
Place the cuvette with PRP in the sample well to set 0% light transmission.
-
Add the test compound at various concentrations or the vehicle control to the PRP and incubate for a predetermined time (e.g., 1-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a standard concentration of the agonist (e.g., ADP).
-
Record the change in light transmission for a set period (typically 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
4. Data Analysis:
-
The maximum aggregation percentage is determined for each concentration of the test compound.
-
The percentage inhibition of platelet aggregation is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of platelet aggregation) is determined by plotting the percentage inhibition against the log of the compound concentration.
Mechanism of Action: P2Y12 Receptor Signaling Pathway
Many 2-Amino-2-(chlorophenyl)acetic acid analogs, particularly those developed as antithrombotic agents like clopidogrel, function as antagonists of the P2Y12 receptor on platelets. Clopidogrel itself is a prodrug that requires metabolic activation in the liver to its active thiol metabolite.[2][3][4] This active metabolite then irreversibly binds to the P2Y12 receptor, a G protein-coupled receptor (GPCR).
The binding of the antagonist to the P2Y12 receptor blocks the binding of its natural agonist, ADP. This prevents the activation of the associated Gi protein. The inhibition of the Gi protein leads to the disinhibition of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP), which ultimately leads to the inhibition of glycoprotein (B1211001) IIb/IIIa receptor activation and a reduction in platelet aggregation.[2]
Caption: P2Y12 receptor signaling pathway and its inhibition by 2-Amino-2-(chlorophenyl)acetic acid analogs.
References
- 1. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 2-Amino-2-(3-chlorophenyl)acetic Acid and its Bromo-Analog as Pharmaceutical Intermediates
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials and intermediates is a critical decision that can significantly impact the trajectory of a research and development program. This guide provides a detailed head-to-head comparison of two closely related phenylglycine derivatives: 2-Amino-2-(3-chlorophenyl)acetic acid and its bromo-analog, 2-Amino-2-(3-bromophenyl)acetic acid. These compounds are valuable building blocks in medicinal chemistry, particularly in the synthesis of therapeutics targeting the central nervous system (CNS).
This comparison delves into their physicochemical properties, outlines a common synthetic route, and discusses their potential biological relevance based on available data.
Physicochemical Properties: A Tale of Two Halogens
The primary difference between the two molecules lies in the halogen substituent at the meta-position of the phenyl ring. This seemingly minor change from chlorine to bromine influences several key physicochemical parameters, as summarized in the table below.
| Property | This compound | 2-Amino-2-(3-bromophenyl)acetic acid |
| Molecular Formula | C₈H₈ClNO₂[1][2][3] | C₈H₈BrNO₂[4][5][6] |
| Molecular Weight | 185.61 g/mol [1] | 230.06 g/mol [4][5] |
| Melting Point | Not consistently reported | 212-215 °C[4] |
| Boiling Point (Predicted) | Not available | 351.6 °C at 760 mmHg[4] |
| Density (Predicted) | Not available | 1.673 g/cm³[4] |
| pKa (Predicted) | Not available | 1.76 ± 0.10[4] |
| XLogP3 (Predicted) | -1.1[2] | Not available |
Synthetic Considerations: The Strecker Synthesis
A common and versatile method for the synthesis of α-amino acids like these phenylglycine derivatives is the Strecker synthesis. This three-component reaction provides a straightforward route to the desired products from readily available starting materials.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
